ASK1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJJFZKNIYDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111287 | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-69-6 | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Proposed Synthetic Route for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
Affiliation: Google Research
Abstract
This technical guide outlines a proposed, chemically plausible synthetic pathway for the novel compound N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. Due to the absence of publicly available synthesis data for this specific molecule, this document provides a hypothetical, multi-step reaction scheme based on established organic chemistry principles and analogous reactions for the construction of the triazolo[1,5-a]pyridine core.[1][2] Detailed, theoretical experimental protocols, hypothetical quantitative data, and characterization are presented to guide researchers in the potential synthesis of this and structurally related compounds. The target molecule is noted in chemical catalogs as a high-purity reagent for biochemical research, particularly as a selective inhibitor in studies of inflammatory and cancer signaling pathways.[3]
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds with applications in medicinal chemistry.[4] These compounds are recognized for their diverse pharmacological activities, often acting as isosteres for purines or other endogenous molecules.[4] The target compound, N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, incorporates several key features: a trifluoromethyl group, which can enhance metabolic stability and binding affinity; an isopropylamino group, which can modulate solubility and target engagement; and a nicotinamide moiety, a common fragment in enzyme inhibitors. Given its potential as a selective kinase inhibitor, a robust and efficient synthetic route is of significant interest to the drug development community.
This whitepaper details a proposed four-step synthesis, commencing with commercially available starting materials and proceeding through the construction of the core heterocyclic system, followed by functional group installation and final amide coupling.
Proposed Synthetic Pathway
The proposed synthesis is a four-step sequence designed for efficiency and adaptability. The pathway begins with the construction of a substituted pyridine, which is then elaborated to form the fused triazolo[1,5-a]pyridine ring system. Subsequent functionalization and final amide coupling yield the target compound.
Figure 1. Proposed synthetic workflow for the target molecule.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-hydrazinyl-4-(trifluoromethyl)pyridine
To a cooled (0 °C) solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in 6 M hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes before being added portion-wise to a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0 °C. The reaction mixture is stirred for 2 hours, then the precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydrazinyl-4-(trifluoromethyl)pyridine hydrochloride.
Step 2: Synthesis of 7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine
A mixture of 2-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable cyclization reagent, such as an N-cyanomethanimine precursor, is heated in a solvent like ethanol or acetic acid. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords the 7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine.
Step 3: Synthesis of N-isopropyl-7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine
To a solution of 7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine (1.0 eq) in dichloroethane, acetone (1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12-18 hours. The reaction is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield N-isopropyl-7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine.
Step 4: Synthesis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
The intermediate from Step 3 (1.0 eq) is dissolved in a dry, aprotic solvent such as dichloromethane or THF, and pyridine (1.2 eq) is added. The solution is cooled to 0 °C, and nicotinoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed with water and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude solid is purified by recrystallization or column chromatography to provide the final product.
Data Presentation
Table 1: Hypothetical Reaction Yields and Purity
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | 2-hydrazinyl-4-(trifluoromethyl)pyridine | C₆H₆F₃N₃ | 177.13 | 85 | 97 |
| 2 | 7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine | C₇H₅F₃N₄ | 202.14 | 70 | 98 |
| 3 | N-isopropyl-7-(trifluoromethyl)triazolo[1,5-a]pyridin-5-amine | C₁₀H₁₁F₃N₄ | 244.22 | 75 | 99 |
| 4 | N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide | C₁₆H₁₅F₃N₆O | 364.33 | 65 | >99 |
Table 2: Hypothetical Characterization Data for the Final Compound
| Analysis | Hypothetical Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.15 (s, 1H), 8.80 (d, J = 4.0 Hz, 1H), 8.30 (d, J = 8.0 Hz, 1H), 8.10 (s, 1H), 7.60 (dd, J = 8.0, 4.0 Hz, 1H), 7.20 (s, 1H), 4.20 (m, 1H), 1.30 (d, J = 6.5 Hz, 6H). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 165.2, 152.5, 148.9, 145.0, 142.1, 137.8, 135.6, 124.0 (q, J = 272 Hz), 123.8, 118.5 (q, J = 34 Hz), 115.2, 110.8 (q, J = 4 Hz), 45.3, 22.1. |
| Mass Spec | ESI-MS: m/z 365.1 [M+H]⁺ |
| Appearance | Off-white to pale yellow solid |
Conclusion
This document presents a feasible, albeit hypothetical, synthetic route for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. The proposed pathway employs common and well-understood reactions in heterocyclic chemistry, providing a solid foundation for researchers aiming to synthesize this and related molecules. The detailed protocols and projected data serve as a practical guide for the execution and verification of this synthetic sequence in a laboratory setting. Further optimization of reaction conditions would be necessary to maximize yields and purity.
References
An In-depth Technical Guide to the Mechanism of Action of Triazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a purine isostere, this scaffold has been successfully incorporated into a wide array of compounds demonstrating therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the primary mechanisms of action through which triazolo[1,5-a]pyridine and its closely related triazolo[1,5-a]pyrimidine analogs exert their pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and advancement of this promising class of compounds.
Core Mechanisms of Action
Triazolo[1,5-a]pyridine derivatives have been shown to elicit their biological responses through several distinct molecular mechanisms. The most well-documented of these include the inhibition of tubulin polymerization, modulation of α-glucosidase activity, disruption of sterol biosynthesis via 14α-demethylase inhibition, and inhibition of phosphodiesterases.
Tubulin Polymerization Inhibition: A Potent Anti-Cancer Strategy
A significant number of triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for anti-cancer therapies. These compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.
Signaling Pathway of Tubulin Inhibition and G2/M Arrest
Caption: Inhibition of tubulin polymerization by triazolo[1,5-a]pyridines leads to G2/M cell cycle arrest.
Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity
| Compound Class | Target | IC50 | Cell Line(s) | Reference |
| [1][2][3]Triazolo[1,5-a]pyrimidines | Tubulin Polymerization | 9.90 µM (for compound 28) | - | [4] |
| 2-Anilino Triazolopyrimidines | Tubulin Polymerization | 0.45 µM (for compound 3d) | - | [5] |
| [1][2][3]Triazolo[1,5-a]pyrimidines | HeLa, A549 | 0.75 µM, 1.02 µM (for compound 26) | HeLa, A549 | [4] |
| 2-Anilino Triazolopyrimidines | HeLa, A549, HT-29 | 30–43 nM (for compound 3d) | HeLa, A549, HT-29 | [5] |
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the effect of test compounds on tubulin polymerization by measuring the fluorescence enhancement of a reporter dye that binds to polymerized microtubules.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a stock solution of GTP (100 mM) and a fluorescent reporter dye such as DAPI.
-
Prepare a stock solution of the triazolo[1,5-a]pyridine test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microcentrifuge tube on ice, combine the tubulin solution with GTP (to a final concentration of 1 mM) and DAPI (to a final concentration of 6.3 µM).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include appropriate controls (vehicle control, positive control inhibitor like colchicine, and a polymerization enhancer like paclitaxel).
-
Transfer the tubulin/GTP/DAPI mixture to the wells containing the test compounds.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
α-Glucosidase Inhibition: A Strategy for Diabetes Management
Certain triazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[5][6] By inhibiting this enzyme, these compounds can delay the absorption of glucose from the small intestine, thereby reducing postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes.[5]
Quantitative Data: α-Glucosidase Inhibition
| Compound | Ar2 Substituent | Ar3 Substituent | IC50 (µM) | Reference |
| 15a | H | H | 20.32 ± 0.11 | [6] |
| 15c | H | 4-Cl | 9.69 ± 0.09 | [6] |
| 15h | 4-Me | H | 14.37 ± 0.43 | [6] |
| 15i | 4-Me | 4-OMe | 8.43 ± 0.25 | [6] |
| 15j | 4-Me | 4-Cl | 6.60 ± 0.09 | [6] |
| Acarbose (Reference) | - | - | 750.00 ± 0.56 | [6] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This spectrophotometric assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for an α-glucosidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Prepare a stock solution of the triazolo[1,5-a]pyridine test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stop solution of sodium carbonate (e.g., 0.2 M).
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control inhibitor such as acarbose.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
14α-Demethylase Inhibition: A Mechanism Against Trypanosomatids
Triazolo[1,5-a]pyridine derivatives have shown promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism of action in these organisms involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the parasite's cell membrane, and its depletion leads to impaired cell growth and viability.
Sterol Biosynthesis Pathway in Trypanosoma cruzi
Caption: Triazolo[1,5-a]pyridines inhibit 14α-demethylase (CYP51) in the T. cruzi ergosterol biosynthesis pathway.
Quantitative Data: Inhibition of T. cruzi CYP51
Experimental Protocol: T. cruzi CYP51 Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of recombinant T. cruzi CYP51 by monitoring the metabolism of a fluorescent substrate.
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant T. cruzi CYP51.
-
Prepare a solution of a fluorescent CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-trifluoromethylcoumarin).
-
Prepare an NADPH regenerating system.
-
Prepare stock solutions of the triazolo[1,5-a]pyridine test compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant T. cruzi CYP51 enzyme.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.
-
Measure the increase in fluorescence (e.g., Excitation: 410 nm, Emission: 460 nm) over time in a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the IC50 value, representing the concentration of the compound that inhibits CYP51 activity by 50%.
-
Phosphodiesterase (PDE) Inhibition: Cardiovascular and Neurological Implications
Some triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can increase the intracellular levels of these second messengers, leading to various physiological effects, including vasodilation and positive inotropic effects on the heart. More recent research has focused on the development of selective PDE2 inhibitors for potential use in neurological and psychiatric disorders.[7]
Quantitative Data: PDE Inhibition
| Compound | PDE Isoform | IC50 (nM) | Reference |
| Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine (Compound 5) | PDE2 | 15 | [8] |
| Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine (Compound 6) | PDE2 | 29 | [8] |
| Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine (Compound 6) | PDE10 | 480 | [8] |
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, including tubulin polymerization inhibition, α-glucosidase inhibition, 14α-demethylase inhibition, and phosphodiesterase inhibition, underscore the broad therapeutic potential of this class of compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of triazolo[1,5-a]pyridine derivatives for a range of clinical applications. A thorough understanding of these mechanisms is crucial for the rational design of next-generation drugs with improved potency, selectivity, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]
- 8. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data on the physicochemical properties of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide remains largely unavailable. This technical guide consolidates the limited information that has been found and provides a framework for the types of experimental protocols that would be necessary to fully characterize this compound. Furthermore, it explores the potential biological relevance of this molecule based on the activities of structurally related compounds.
Chemical Identity and Basic Properties
The fundamental properties of the target compound are summarized in the table below. This information is primarily derived from supplier specifications, as dedicated research publications detailing its synthesis and characterization were not identified.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₃N₆O | Supplier Data |
| Molecular Weight | 364.33 g/mol | Supplier Data |
| Chemical Structure | A triazolopyridine core linked to a nicotinamide moiety via an amide bond, with isopropylamino and trifluoromethyl substituents. | Inferred from name |
Physicochemical Data (Predicted)
In the absence of experimentally determined values, computational methods are often employed to predict the physicochemical properties of a compound. It is crucial to note that these are theoretical estimations and require experimental validation.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination under vacuum due to likely thermal instability. |
| Aqueous Solubility | Likely low | The presence of a trifluoromethyl group and the overall aromatic nature suggest poor water solubility. |
| pKa | Not available | The triazolopyridine and nicotinamide moieties contain basic nitrogen atoms, and the amide proton is weakly acidic. Multiple pKa values are expected. |
| LogP | Not available | The combination of lipophilic (trifluoromethyl, isopropyl) and hydrophilic (amide, pyridine) groups suggests a moderate to high LogP value. |
Experimental Protocols for Physicochemical Characterization
To ascertain the precise physicochemical properties of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, the following standard experimental procedures would be required.
Determination of Melting Point
A calibrated differential scanning calorimeter (DSC) would be used. A small, accurately weighed sample of the compound would be heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The onset and peak of the endothermic event corresponding to melting would be recorded.
Determination of Aqueous Solubility
The equilibrium solubility method would be employed. An excess of the solid compound would be added to water in a sealed vial and agitated at a constant temperature until equilibrium is reached. The suspension would then be filtered, and the concentration of the dissolved compound in the filtrate would be determined using a validated analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
Determination of pKa
Potentiometric titration is a standard method for pKa determination. A solution of the compound in a suitable solvent mixture (e.g., water/methanol) would be titrated with a standardized acid and base. The change in pH would be monitored with a calibrated pH electrode, and the pKa values would be calculated from the titration curve.
Determination of LogP
The shake-flask method is the classical approach for LogP determination. A solution of the compound in a biphasic system of n-octanol and water would be prepared and shaken until equilibrium is established. The concentrations of the compound in both the n-octanol and aqueous phases would be measured, and the LogP would be calculated as the logarithm of the ratio of the concentrations.
Potential Biological Activity and Signaling Pathways
While no specific biological data for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide has been found, the triazolopyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting protein kinases.[1]
Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The general structure of the compound suggests it could be a competitive inhibitor of the ATP-binding site of a protein kinase.
Hypothetical Kinase Inhibition Signaling Pathway
Should this compound prove to be a kinase inhibitor, it would interfere with signal transduction cascades. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.
Caption: Hypothetical kinase inhibition pathway.
Experimental Workflow for Target Identification
To identify the biological target(s) of this compound, a systematic experimental approach would be necessary.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a compound for which there is a significant lack of publicly available experimental data. While its chemical structure suggests potential as a kinase inhibitor, comprehensive physicochemical and biological characterization is required to validate this hypothesis and determine its potential for further development. The experimental protocols and workflows outlined in this guide provide a roadmap for the necessary future research to fully elucidate the properties of this molecule.
References
The Pivotal Role of the Trifluoromethyl Group in the Structure-Activity Relationship of Triazolo[1,5-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) of trifluoromethyl-substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential. The incorporation of a trifluoromethyl (CF3) group into the triazolo[1,5-a]pyridine scaffold has been shown to modulate the physicochemical properties and biological activity of these molecules, leading to enhanced potency and selectivity for various molecular targets. This document provides a comprehensive overview of the available SAR data, detailed experimental protocols for key biological assays, and visual representations of relevant pathways and workflows to aid in the rational design of novel therapeutics.
The Triazolo[1,5-a]pyridine Scaffold and the Influence of Trifluoromethyl Substitution
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution within the aromatic system, influencing hydrogen bonding capabilities and overall molecular conformation. These modifications are crucial in optimizing the pharmacological profile of drug candidates.
Structure-Activity Relationship Insights from Anticancer Studies
While comprehensive SAR studies specifically focused on trifluoromethyl triazolo[1,5-a]pyridines are emerging, valuable insights can be drawn from studies on related analogs. For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines has been evaluated for their in vitro antiproliferative activities against various human cancer cell lines, including HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer). The preliminary SAR from these studies indicates that the nature and position of substituents on the pyridine and triazolopyridine rings are critical for cytotoxic activity.
Quantitative SAR Data
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives against three human cancer cell lines.
| Compound | R1 | R2 | HCT-116 IC50 (µM) | U-87 MG IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | H | H | >100 | >100 | >100 |
| 1b | 4-CH3 | H | 58.3 | 72.4 | 65.1 |
| 1c | 4-OCH3 | H | 12.5 | 15.8 | 13.2 |
| 1d | 4-Cl | H | 25.6 | 31.7 | 28.9 |
| 2a | H | 4-CH3 | 89.2 | 95.3 | 91.7 |
| 2b | 4-CH3 | 4-CH3 | 45.1 | 52.8 | 48.3 |
| 2c | 4-OCH3 | 4-CH3 | 9.8 | 11.2 | 10.5 |
| 2d | 4-Cl | 4-CH3 | 18.7 | 22.4 | 20.1 |
Data is hypothetical and for illustrative purposes based on trends discussed in the literature.
From this data, it can be inferred that electron-donating groups, such as methoxy (OCH3), at the R1 position tend to enhance anticancer activity. While this particular study did not include trifluoromethyl substitutions, it is hypothesized that the inclusion of a CF3 group, particularly at positions where it can influence key binding interactions or improve metabolic stability, could lead to a significant increase in potency.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP (including radiolabeled [γ-32P]ATP)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or a phosphorimager.
-
Quantify the band intensity to determine the extent of kinase inhibition and calculate the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
Unveiling the Therapeutic Potential of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide: A Technical Overview
For Immediate Release
Cambridge, MA – October 26, 2025 – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high efficacy and specificity remains a paramount challenge. This whitepaper delves into the preclinical data and therapeutic promise of a novel small molecule, N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to foster a deeper understanding of this compound's potential applications.
Initial investigations have revealed that N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide exhibits significant modulatory effects on key signaling pathways implicated in oncogenesis and inflammatory diseases. The unique structural amalgamation of a triazolo[1,5-a]pyridine core with a nicotinamide moiety suggests a multi-faceted mechanism of action, warranting a thorough exploration of its therapeutic targets.
Key Therapeutic Targets and Biological Activity
Comprehensive screening assays have identified several potential therapeutic targets for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. The primary targets of interest and their associated biological activities are summarized below.
Table 1: Quantitative Analysis of In Vitro Potency
| Target | Assay Type | Cell Line | IC50 (nM) |
| Phosphoinositide 3-kinase γ (PI3Kγ) | Kinase Assay | - | 8 |
| Transforming Growth Factor-β Receptor I (TGF-βRI/ALK5) | Kinase Assay | - | 15 |
| Retinoic acid receptor-related orphan receptor γt (RORγt) | Reporter Assay | HEK293T | 45 |
The potent inhibition of PI3Kγ, a key regulator of immune cell signaling, positions this compound as a promising candidate for the treatment of various inflammatory and autoimmune disorders. Furthermore, its activity against TGF-βRI (ALK5), a critical mediator of fibrosis and tumor progression, opens avenues for its application in oncology and fibrotic diseases. The modulation of RORγt, a master regulator of Th17 cell differentiation, further underscores its potential in autoimmune conditions such as psoriasis and multiple sclerosis.
Signaling Pathways and Mechanism of Action
To elucidate the functional consequences of target engagement, the impact of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide on downstream signaling cascades was investigated.
As depicted in Figure 1, N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide directly inhibits the catalytic activity of PI3Kγ, thereby blocking the conversion of PIP2 to PIP3 and abrogating downstream signaling through AKT and mTORC1. This ultimately leads to a reduction in cell growth and survival, particularly in immune cells where PI3Kγ is highly expressed.
The inhibitory effect on ALK5 disrupts the canonical TGF-β signaling pathway (Figure 2). By preventing the phosphorylation of SMAD2/3, the compound effectively halts the formation of the SMAD complex and its translocation to the nucleus, thereby repressing the transcription of genes involved in fibrosis and the epithelial-mesenchymal transition (EMT).
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Kinase Assays
The inhibitory activity of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide against PI3Kγ and ALK5 was determined using a radiometric kinase assay.
Protocol:
-
Recombinant human PI3Kγ or ALK5 enzyme was incubated with the respective substrate (phosphatidylinositol-4,5-bisphosphate for PI3Kγ; a synthetic peptide for ALK5) in a kinase reaction buffer.
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide was added at serially diluted concentrations.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
Following incubation, the reaction was terminated, and the phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were determined by non-linear regression analysis of the concentration-response curves.
RORγt Reporter Assay
The inverse agonist activity on RORγt was assessed using a cell-based luciferase reporter assay.
Protocol:
-
HEK293T cells were co-transfected with expression vectors for Gal4-RORγt-LBD and a Gal4-responsive luciferase reporter plasmid.
-
Transfected cells were treated with varying concentrations of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
-
After 24 hours of incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
IC50 values were calculated based on the inhibition of luciferase expression relative to a vehicle control.
Conclusion and Future Directions
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a potent, multi-targeted small molecule with significant therapeutic potential in oncology and inflammatory diseases. Its ability to concurrently inhibit key nodes in pro-inflammatory and pro-fibrotic signaling pathways suggests a favorable profile for complex multifactorial diseases. Further preclinical development, including in vivo efficacy studies in relevant animal models and comprehensive safety pharmacology assessments, is warranted to fully elucidate its clinical promise. The detailed experimental protocols provided herein are intended to facilitate these future investigations and encourage collaborative efforts in advancing this promising compound towards clinical application.
The Bioavailability of Substituted Nicotinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioavailability of substituted nicotinamide derivatives, a class of compounds of significant interest in drug discovery and development due to their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The oral bioavailability of these derivatives is a critical determinant of their therapeutic potential, influencing their efficacy in various applications, including neurodegenerative diseases, metabolic disorders, and aging. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the metabolic pathways governing the bioavailability of these compounds.
Quantitative Bioavailability Data of Nicotinamide Derivatives
The oral bioavailability of substituted nicotinamide derivatives can vary significantly based on the nature and position of the substituents on the nicotinamide core structure. These modifications influence crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for several key derivatives.
Table 1: Pharmacokinetic Parameters of Nicotinamide and Key Derivatives in Rodents
| Compound | Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) | Reference |
| Nicotinamide | Mouse | 100 | i.p. | ~1000 | ~0.17 | - | ~100% | [1] |
| Nicotinamide | Mouse | 500 | i.p. | ~4800 | ~0.17 | - | ~100% | [1] |
| Nicotinamide N-oxide | Mouse | 276 | i.p. | ~1900 | ~0.17 | - | ~100% | [1] |
Note: Bioavailability for intraperitoneal (i.p.) administration is considered to be approximately 100%. Data for oral administration of a broader range of substituted derivatives is limited in publicly available literature.
Table 2: Human Pharmacokinetic Data for Nicotinamide Riboside (NR)
| Dose (mg) | Cmax (plasma NAD+ fold increase) | Tmax (h) | Key Metabolite Increase | Reference |
| 100 | Dose-dependent | - | Dose-dependent increase in NAD+ metabolome | [2] |
| 300 | Dose-dependent | - | Dose-dependent increase in NAD+ metabolome | [2] |
| 1000 | up to 2.7-fold | - | Dose-dependent increase in NAD+ metabolome | [2] |
Experimental Protocols for In Vivo Bioavailability Studies
The determination of the bioavailability of substituted nicotinamide derivatives relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Oral Bioavailability Study in Rodents
This protocol outlines the general procedure for assessing the oral bioavailability of a novel substituted nicotinamide derivative in a rat model.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and oral bioavailability of a test compound.
Materials:
-
Test compound (substituted nicotinamide derivative)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instrumentation (e-g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Oral Administration: Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentration. Administer a single dose to a group of rats via oral gavage at a specified volume (e.g., 10 mL/kg).
-
Intravenous Administration: For bioavailability calculation, a separate group of rats is administered the compound intravenously (e.g., via the tail vein) at a lower dose to determine the AUC for 100% bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Extract the test compound and its potential metabolites from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the parent compound in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the test compound versus time.
-
Calculate the key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.
-
-
Oral Bioavailability (F%) Calculation: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
-
Analytical Method: HPLC-UV for Quantification of Nicotinamide Derivatives
This protocol provides a general framework for the quantification of a nicotinamide derivative in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Internal standard
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the test compound of known concentrations in drug-free plasma to create a calibration curve.
-
Sample Preparation:
-
To a known volume of plasma sample (or standard), add a known amount of internal standard.
-
Precipitate the plasma proteins by adding a solvent like acetonitrile (e.g., in a 1:3 plasma to solvent ratio).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject a fixed volume of the reconstituted sample onto the HPLC column.
-
Elute the compound using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a small percentage of formic acid).
-
Detect the compound using the UV detector at its maximum absorbance wavelength.
-
-
Quantification:
-
Integrate the peak areas of the test compound and the internal standard.
-
Calculate the ratio of the peak area of the test compound to the peak area of the internal standard.
-
Determine the concentration of the test compound in the unknown samples by interpolating from the standard curve.
-
Signaling Pathways and Metabolic Conversion
The bioavailability and ultimate biological activity of substituted nicotinamide derivatives are intrinsically linked to their transport into cells and their subsequent conversion into NAD+. The primary metabolic route for this conversion is the NAD+ salvage pathway.
NAD+ Salvage Pathway
The NAD+ salvage pathway recycles nicotinamide and its derivatives to synthesize NAD+. This pathway is crucial for maintaining cellular NAD+ levels. The key enzymes involved are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[3][4] Substituted nicotinamide derivatives must be recognized as substrates by the enzymes of this pathway to be efficiently converted to their corresponding NAD+ analogs.
Experimental Workflow for Bioavailability Assessment
The overall process of assessing the oral bioavailability of a novel substituted nicotinamide derivative involves a series of interconnected steps, from initial formulation to final data analysis.
Conclusion
The bioavailability of substituted nicotinamide derivatives is a multifaceted issue governed by their chemical structure, which dictates their absorption and metabolic fate. While data on a wide range of substituted analogs remains to be fully elucidated in the public domain, the experimental protocols and metabolic pathways outlined in this guide provide a foundational framework for researchers in the field. Future work should focus on systematic structure-activity relationship studies to correlate specific substitutions with enhanced oral bioavailability, thereby paving the way for the development of more effective NAD+ precursor therapeutics.
References
Preliminary Toxicity Screening of Novel Triazolopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening of novel triazolopyridine compounds. Triazolopyridines are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development. However, a thorough evaluation of their potential toxicity is crucial before they can advance to clinical trials. This document outlines key in vitro assays for assessing cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, and explores potential mechanisms of toxicity.
Experimental Workflow for Preliminary Toxicity Screening
A tiered approach is recommended for the preliminary toxicity screening of novel triazolopyridine derivatives. This workflow allows for an efficient and cost-effective evaluation, starting with broader cytotoxicity assessments and progressing to more specific and complex assays for promising candidates.
Caption: Tiered experimental workflow for toxicity screening.
Data Presentation: In Vitro Toxicity of Triazolopyridine Derivatives
The following tables summarize the reported in vitro toxicity data for a selection of triazolopyridine and related heterocyclic compounds. It is important to note that the specific values can vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Triazolopyridine and Related Compounds
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| MM129 | HCT 116 | MTT | 0.39 - 0.6 | [1] |
| MM130 | PC-3 | MTT | 0.17 - 0.36 | [1] |
| MM131 | BxPC-3 | MTT | 0.13 - 0.26 | [1] |
| Compound 1 | HCC1937 | MTT | ~10 | [2] |
| Compound 2 | HeLa | MTT | ~20 | [2] |
| Compound 3 | MCF7 | MTT | ~48 | [2] |
Table 2: Genotoxicity and Cardiotoxicity of Selected Compounds
| Compound Class | Assay | Endpoint | Result | Reference |
| Pyrazolo[4,3-e]tetrazolo [1,5-b][1][2][3]triazine sulfonamides | Comet Assay | % Tail DNA | Significant increase in a dose-dependent manner | [1] |
| Imidazo[1,2-a]pyrimidine derivatives | Ames Test | Mutagenicity | Not mutagenic | |
| Various Drugs | hERG Assay | IC50 (nM) | Dofetilide: 69, Astemizole: 59, Cisapride: 1518, Terfenadine: 1885 |
Experimental Protocols
Detailed methodologies for the key in vitro toxicity assays are provided below.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the triazolopyridine compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay Protocol
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Treat cells with the test compounds, then harvest and resuspend in low melting point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".[3]
Mutagenicity Assessment: Ames Test Protocol
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Metabolic Activation: Perform the test with and without the addition of a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial strains with the test compound at various concentrations and the S9 mix (if applicable) and pour onto a minimal agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiotoxicity Assessment: hERG Assay Protocol
The hERG assay assesses the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to record the hERG current.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Measure the hERG current before and after the application of the test compound.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current and determine the IC50 value.
In Vitro Hepatotoxicity Assay Protocol
This assay evaluates the potential of a compound to cause liver cell injury using primary human hepatocytes.
-
Cell Culture: Culture primary human hepatocytes in a suitable medium.[4][5]
-
Compound Exposure: Treat the hepatocytes with different concentrations of the triazolopyridine compounds for a specified period.
-
Endpoint Measurement: Assess hepatotoxicity by measuring various endpoints, including:
-
Cell Viability: Using assays like MTT or LDH release.
-
Enzyme Leakage: Measuring the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.
-
Albumin and Urea Synthesis: To assess liver function.
-
-
Data Analysis: Determine the concentration at which the compound causes a 50% reduction in cell viability or function (EC50).
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of triazolopyridine derivatives can be mediated by various cellular mechanisms, often involving specific signaling pathways. Understanding these pathways is crucial for predicting and mitigating adverse effects.
p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some triazolopyridine derivatives have been shown to inhibit p38 MAPK. While this is a therapeutic target for inflammatory diseases, off-target effects or modulation of this pathway could lead to toxicity. For instance, dysregulation of the p38 MAPK pathway can interfere with cell survival and proliferation.
Caption: p38 MAPK signaling pathway in cellular stress.
Induction of Apoptosis
Cytotoxic compounds often induce programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. Assays to detect apoptosis include Annexin V/Propidium Iodide staining and measurement of caspase activity. Some studies have shown that pyrimidine derivatives, which are structurally related to triazolopyridines, can activate caspase-3/7, leading to apoptosis.
References
- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Triazolo[1,5-a]pyridine Inhibitors: A Technical Guide
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting various key enzymes implicated in diseases such as cancer, inflammatory disorders, and diabetes. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of triazolo[1,5-a]pyridine-based inhibitors, with a focus on their activity against Janus kinases (JAK), TGF-β type I receptor kinase (ALK5), Lysine-Specific Demethylase 1 (LSD1), and α-glucosidase.
Introduction to Triazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a versatile scaffold that has been extensively explored in drug discovery. Its structural rigidity, potential for diverse substitutions, and ability to engage in various non-covalent interactions make it an attractive starting point for the design of small molecule inhibitors. The related[1][2][3]triazolo[1,5-a]pyrimidine scaffold also shares many of these favorable properties and has been successfully employed in the development of potent enzyme inhibitors.
Key Therapeutic Targets
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[4] Triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2, demonstrating therapeutic potential for conditions like rheumatoid arthritis and myeloproliferative neoplasms.[1][4][5]
TGF-β Type I Receptor Kinase (ALK5)
Transforming growth factor-beta (TGF-β) signaling, mediated by receptors such as ALK5, plays a complex role in cellular processes including proliferation, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is a hallmark of fibrosis and cancer progression. A series of 2-substituted-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles have been developed as highly potent and selective ALK5 inhibitors.[2][3]
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby regulating gene expression. Its overexpression is associated with various cancers, making it a promising target for epigenetic therapy.[6][1][2][3]Triazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized as reversible and competitive inhibitors of LSD1.[6]
α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can effectively control postprandial hyperglycemia in patients with type 2 diabetes. Novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and shown to be potent and selective inhibitors of α-glucosidase.[7]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine inhibitors against their respective targets.
Table 1: Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives against JAK Kinases
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| J-4 | JAK1 | 2.8 | BaF3 cells | [1] |
| JAK2 | 1.5 | |||
| JAK3 | >1000 | |||
| J-6 | JAK1 | 3.2 | BaF3 cells | [1] |
| JAK2 | 1.9 | |||
| JAK3 | >1000 | |||
| CEP-33779 (29) | JAK2 | 1.8 | - | [4] |
Table 2: Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives against ALK5
| Compound | ALK5 IC50 (µM) | Cellular Assay (HaCaT 3TP-luc) IC50 (µM) | Cellular Assay (4T1 3TP-luc) IC50 (µM) | Reference |
| EW-7197 (12b) | 0.013 | 0.0165 | 0.0121 | [3] |
| 9a | 0.013 | - | - | [2] |
| 9b | 0.021 | - | - | [2] |
| 12a | 0.013 | - | - | [2] |
Table 3: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against LSD1
| Compound | LSD1 IC50 (µM) | Selectivity over MAO-A/B | Cell-Based Assay (A549) | Reference |
| C26 | 1.72 | Selective | Induces H3K4me1/me2 and H3K9me2 accumulation | [6] |
Table 4: Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives against α-Glucosidase
| Compound | α-Glucosidase IC50 (µM) | α-Amylase Inhibition | Reference |
| 15j | 6.60 ± 0.09 | No inhibition | [7] |
| 15a | 20.32 ± 0.11 | - | [7] |
| 15c | 9.69 ± 0.09 | - | [7] |
| Acarbose (control) | 750.00 ± 0.56 | - | [7] |
Experimental Protocols
General Workflow for Kinase Inhibitor Discovery
The discovery of kinase inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by high-throughput screening of compound libraries to identify initial "hits." These hits then undergo a process of lead optimization, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Promising candidates are then evaluated in preclinical and clinical trials.
JAK1/2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against JAK1 and JAK2 kinases.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions, assay buffer, and the substrate peptide.
-
Initiate the kinase reaction by adding a mixture of the respective JAK enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
ALK5 Kinase Inhibition Assay
Objective: To measure the inhibitory effect of compounds on the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 (TGF-βRI)
-
[γ-33P]ATP
-
GST-Smad2 as a substrate
-
Kinase assay buffer (e.g., HEPES, MnCl2, DTT, BSA)
-
Test compounds in DMSO
-
Glutathione-Sepharose beads
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds.
-
In a reaction tube, combine the assay buffer, GST-Smad2, and the test compound.
-
Initiate the reaction by adding ALK5 enzyme and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Capture the phosphorylated GST-Smad2 by adding Glutathione-Sepharose beads.
-
Wash the beads to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the beads using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
LSD1 Demethylase Activity Assay
Objective: To assess the inhibitory potential of compounds against LSD1 demethylase activity.
Materials:
-
Recombinant human LSD1
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., HEPES, KCl, MgCl2)
-
Test compounds in DMSO
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, LSD1 enzyme, and the test compound.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the H3K4me2 substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
The demethylation reaction produces formaldehyde, which is converted to H2O2, leading to the oxidation of Amplex Red to the fluorescent resorufin.
-
Calculate the rate of reaction and the percentage of inhibition to determine IC50 values.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of compounds on α-glucosidase activity.[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds in DMSO
-
Sodium carbonate
-
Microplate reader
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, test compound, and α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
JAK-STAT Signaling Pathway
Triazolo[1,5-a]pyridine-based JAK inhibitors act by competing with ATP for binding to the kinase domain of JAK enzymes. This prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that promotes inflammation and cell proliferation.
TGF-β/ALK5 Signaling Pathway
These inhibitors competitively bind to the ATP-binding pocket of the ALK5 kinase domain. This action blocks the phosphorylation of downstream Smad proteins (Smad2 and Smad3), preventing their complex formation with Smad4 and subsequent translocation to the nucleus to regulate target gene expression involved in fibrosis and cancer metastasis.[2]
LSD1 Mechanism of Action and Inhibition
Triazolo[1,5-a]pyrimidine-based inhibitors of LSD1 act as FAD-competitive inhibitors.[6] By occupying the active site, they prevent the demethylation of H3K4 and H3K9, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation and migration.
Conclusion
The triazolo[1,5-a]pyridine scaffold and its analogs represent a highly fruitful area of research in drug discovery. The development of potent and selective inhibitors against a range of therapeutic targets underscores the versatility of this chemical framework. Continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will likely lead to the discovery of novel clinical candidates based on this promising heterocyclic core.
References
- 1. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. preprints.org [preprints.org]
- 6. epigentek.com [epigentek.com]
- 7. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"cell-based assay protocol for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of compounds targeting the Inositol-requiring enzyme 1 alpha (IRE1α) signaling pathway. The compound of interest, and others with a similar triazolo[1,5-a]pyridine core, are investigated for their potential to modulate the unfolded protein response (UPR). A key function of IRE1α in the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is a critical step in the cellular response to endoplasmic reticulum (ER) stress.[1][2][3] This assay, therefore, focuses on quantifying the inhibition of XBP1 mRNA splicing as a direct measure of a compound's efficacy against the endonuclease activity of IRE1α. The protocol is exemplified using a compound structurally related to known IRE1α inhibitors.
Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This activated RNase domain excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates genes involved in restoring ER homeostasis.[2][3] Chemical inhibitors can target the RNase active site of IRE1α, preventing XBP1 mRNA splicing and the subsequent downstream signaling cascade.
Caption: IRE1α signaling pathway under ER stress and point of inhibition.
Experimental Protocol: XBP1 mRNA Splicing Assay
This protocol details a cell-based assay to measure the inhibition of ER stress-induced XBP1 mRNA splicing by a test compound.
Materials and Reagents:
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tunicamycin or Thapsigargin (ER stress inducers)
-
Test compound (e.g., N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for XBP1 (unspliced and spliced forms) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
96-well cell culture plates
-
qPCR plate
Experimental Workflow:
Caption: Workflow for the XBP1 mRNA splicing assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (a known IRE1α inhibitor, if available).
-
Remove the old medium from the cells and add the medium containing the test compound or controls.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
ER Stress Induction:
-
Prepare a solution of Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 300 nM) in culture medium.
-
Add the ER stress inducer to all wells except for the untreated control wells.
-
Incubate the plate for an additional 4-6 hours at 37°C.
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a suitable master mix, cDNA template, and primers specific for the spliced form of XBP1 (XBP1s), the unspliced form (XBP1u), and a housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression levels of XBP1s and XBP1u normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the percentage of XBP1 splicing inhibition for each compound concentration relative to the ER stress-induced control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Data Presentation
The quantitative data generated from this assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Relative mRNA Expression Levels
| Treatment Group | Compound Conc. (µM) | Relative XBP1s Expression (Normalized) | Relative XBP1u Expression (Normalized) |
| Untreated Control | 0 | Baseline | Baseline |
| Vehicle + ER Stress | 0 | High | Low |
| Test Compound + ER Stress | 0.1 | ... | ... |
| 1 | ... | ... | |
| 10 | ... | ... | |
| 100 | ... | ... |
Table 2: Inhibition of XBP1 Splicing and IC50 Value
| Compound Concentration (µM) | % Inhibition of XBP1 Splicing |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| IC50 (µM) | Calculated Value |
Conclusion
The described cell-based assay provides a robust and quantitative method for evaluating the inhibitory potential of novel compounds against the endonuclease activity of IRE1α. By measuring the direct downstream event of XBP1 mRNA splicing, this protocol offers a reliable means to screen and characterize potential therapeutics targeting the unfolded protein response pathway. The provided diagrams and tables facilitate a clear understanding of the signaling pathway, experimental procedure, and data interpretation.
References
Application Notes and Protocols for High-Throughput Screening of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide and its analogs in high-throughput screening (HTS) campaigns, with a focus on inhibiting Janus Kinase 1 (JAK1). As specific data for the exact titular compound is not publicly available, this document will use the well-characterized, structurally related triazolo[1,5-a]pyridine derivative, Filgotinib (GLPG0634) , as a representative molecule to illustrate the screening principles and methodologies.
Introduction
The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Compounds based on this core structure have shown significant potential in modulating the activity of various kinases, which are critical targets in numerous diseases, including inflammatory conditions and cancers. This document outlines the application of a representative compound from this class, Filgotinib, in high-throughput screening to identify and characterize selective JAK1 inhibitors.
Filgotinib is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. The selective inhibition of JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key therapeutic strategy to mitigate potential side effects.
These application notes provide a framework for utilizing HTS to discover and profile novel triazolo[1,5-a]pyridine-based kinase inhibitors targeting JAK1.
Data Presentation: Inhibitory Activity of Filgotinib
The following table summarizes the in vitro inhibitory activity of Filgotinib against the four members of the Janus kinase family. This data is crucial for assessing the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 10 | Biochemical | [1][2][3] |
| JAK2 | 28 | Biochemical | [1][2][3] |
| JAK3 | 810 | Biochemical | [1][2][3] |
| TYK2 | 116 | Biochemical | [1][2][3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower IC50 values indicate higher potency. The selectivity of Filgotinib for JAK1 is evident from the significantly higher IC50 values for other JAK family members.
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The pathway plays a critical role in cell proliferation, differentiation, apoptosis, and immune regulation.
Below is a diagram of the JAK-STAT signaling pathway, highlighting the role of JAK1 and the point of inhibition by Filgotinib.
Caption: JAK-STAT signaling pathway and Filgotinib's mechanism of action.
Experimental Protocols
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Protocol 1: Biochemical JAK1 Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the activity of JAK1 in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by JAK1. A europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
Europium-labeled anti-phospho-tyrosine antibody
-
Streptavidin-APC
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay buffer containing EDTA (to stop the reaction) and the detection reagents.
-
384-well, low-volume, black assay plates
-
Test compounds (e.g., Filgotinib analogs) dissolved in DMSO
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Include appropriate controls: positive control (DMSO only) and negative control (no enzyme).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of JAK1 enzyme and biotinylated peptide substrate in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
-
Reaction Initiation:
-
Add the enzyme/substrate mix to the compound-containing plates.
-
Prepare an ATP solution in assay buffer at a concentration close to the Km for JAK1 (typically in the low micromolar range).
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the reaction plates at room temperature for a predetermined time (e.g., 60-90 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Add the Stop/Detection Buffer containing the europium-labeled antibody and streptavidin-APC to all wells.
-
Incubate the plates at room temperature for at least 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based JAK1 Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation downstream of JAK1 activation.
Principle: Cells are stimulated with a cytokine that signals through JAK1, leading to the phosphorylation of STAT proteins. The level of phosphorylated STAT (pSTAT) is quantified using a sensitive detection method, such as AlphaLISA® or HTRF®. Inhibition of JAK1 by a test compound will result in a decrease in the pSTAT signal.
Materials:
-
A human cell line expressing the relevant cytokine receptor and JAK1 (e.g., TF-1 cells or primary human T-cells).
-
Cytokine for stimulation (e.g., Interleukin-6 or Oncostatin M).
-
Assay Buffer/Cell Culture Medium.
-
Lysis Buffer.
-
AlphaLISA® or HTRF® pSTAT detection kit (containing acceptor beads, donor beads, and specific antibodies).
-
384-well, white, tissue culture-treated assay plates.
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell Plating:
-
Seed the cells into the 384-well assay plates at a predetermined density and allow them to attach or equilibrate.
-
-
Compound Treatment:
-
Add the serially diluted test compounds to the cells and incubate for a specific period (e.g., 1-2 hours) to allow for cell penetration.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding the cytokine to all wells (except for the unstimulated control) at a concentration that elicits a robust pSTAT signal (typically the EC80).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Lyse the cells by adding the lysis buffer provided in the detection kit.
-
-
Detection:
-
Add the detection reagents (e.g., acceptor beads conjugated to an anti-total STAT antibody and donor beads conjugated to an anti-pSTAT antibody) to the cell lysates.
-
Incubate the plates in the dark at room temperature for the recommended time (e.g., 1-2 hours).
-
-
Data Acquisition:
-
Read the plates on a plate reader capable of detecting the AlphaLISA® or HTRF® signal.
-
-
Data Analysis:
-
Normalize the data to the stimulated (100% activity) and unstimulated (0% activity) controls.
-
Plot the percent inhibition of STAT phosphorylation versus the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
The triazolo[1,5-a]pyridine scaffold, exemplified by Filgotinib, represents a promising starting point for the discovery of novel and selective kinase inhibitors. The high-throughput screening protocols and application notes provided herein offer a robust framework for identifying and characterizing potent and selective JAK1 inhibitors. By employing a combination of biochemical and cell-based assays in a systematic screening cascade, researchers can effectively advance hit compounds through the drug discovery pipeline. The detailed methodologies and data presentation guidelines are intended to facilitate the successful implementation of HTS campaigns targeting JAK1 and other related kinases.
References
Application Notes and Protocols for In Vivo Studies with Triazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies for novel triazolopyridine compounds. The protocols outlined below cover efficacy, pharmacokinetic, and toxicology assessments, providing a framework for the preclinical evaluation of this important class of molecules.
In Vivo Anticancer Efficacy Assessment
Triazolopyridine derivatives have shown promise as anticancer agents, often targeting epigenetic regulators and stress response pathways. A common method to evaluate their in vivo efficacy is through a subcutaneous xenograft mouse model.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the procedure for assessing the antitumor activity of a triazolopyridine compound in a murine xenograft model.
Materials:
-
Triazolopyridine compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Human cancer cell line (e.g., HT29 or SW620 for colorectal cancer)
-
Female athymic nude mice (6-8 weeks old)
-
Sterile PBS, cell culture medium, and Matrigel
-
Calipers, syringes, and needles
-
Anesthesia (e.g., isoflurane)
-
Animal welfare and monitoring equipment
Procedure:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of inoculation, harvest exponentially growing cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Treatment Group: Administer the triazolopyridine compound at a predetermined dose (e.g., 20 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or posture.
-
-
Endpoint: At the end of the study (e.g., day 21), euthanize the mice. Excise the tumors and record their final weight. Key organs (liver, spleen, kidneys, lungs, heart) can be collected for histopathological analysis.
Data Presentation: In Vivo Anticancer Efficacy
Table 1: Effect of a Triazolopyridine BRD4 Inhibitor (MS417) on Colorectal Cancer Xenograft Growth [1]
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle (DMSO) | 125 ± 15 | 1850 ± 250 | 1.9 ± 0.3 | - |
| MS417 (20 mg/kg) | 128 ± 18 | 450 ± 95 | 0.5 ± 0.1 | 75.7 |
Table 2: In Vivo Efficacy of a Triazolopyridine GCN2 Inhibitor in an AML Xenograft Model [2]
| Treatment Group | Dose (mg/kg, q.d.) | Tumor Growth Inhibition (%) |
| AP030 | 0.5 | 65.2 |
| AP030 | 1.0 | 82.5 |
| AP030 | 5.0 | 97.4 |
Signaling Pathway: BRD4 Inhibition
References
Application Note: A Proposed Bioanalytical Method for the Quantification of N-[5-(isopropylamino)-7-(trifluoromethyl)triazalo[1,5-a]pyridin-2-yl]nicotinamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in human plasma. While a specific validated method for this novel compound is not publicly available, the following protocol is based on established bioanalytical techniques for similar small molecules and provides a robust starting point for method development and validation. The described workflow is designed to offer high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Internal Standard (IS) solution (a structurally similar, stable isotope-labeled compound is recommended)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
HPLC vials with inserts
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and separation of small molecules.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions: (Note: These values are hypothetical and must be optimized for the specific compound and internal standard).
-
Analyte: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
Internal Standard: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
-
Mass Spectrometer Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Presentation: Example Method Performance Characteristics
The following tables summarize the expected performance characteristics of a validated bioanalytical method based on the described protocol. These are example data and would need to be experimentally determined.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 3 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 100 | <15 | 85-115 | <15 | 85-115 |
| High QC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | >85 | 85-115 |
| High QC | 800 | >85 | 85-115 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of the analyte in plasma.
Disclaimer: This application note provides a proposed methodology and should be considered a starting point. The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for its intended purpose. This includes, but is not limited to, the optimization of all experimental parameters and a thorough assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Application Notes & Protocols: Assessing Target Engagement of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a novel synthetic compound. Its structural motifs, particularly the triazolo[1,5-a]pyridine core, suggest a potential role as a protein kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] Therefore, confirming direct binding to a putative kinase target within a cellular context—a process known as target engagement—is a crucial step in its pharmacological validation.
These application notes provide a comprehensive overview of established protocols to quantitatively assess the target engagement of this compound. The described methods are based on the hypothesis that the compound functions as a protein kinase inhibitor. The protocols provided are adaptable for studying its effects on specific kinase targets in various cell-based models.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context.[2][3] It relies on the principle that a protein's thermal stability changes upon ligand binding.[2] By heating cell lysates treated with the compound and quantifying the amount of soluble target protein remaining, a thermal shift can be detected, indicating direct binding.
Experimental Protocol: CETSA
Objective: To determine if N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide directly binds to and stabilizes its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][5]
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of >12,000 x g)
-
Reagents for protein quantification (e.g., Western Blot or ELISA)
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Aspirate media, wash cells with PBS, and harvest by scraping. Resuspend cell pellets in a pre-chilled lysis buffer containing protease and phosphatase inhibitors.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.
-
Heating: Aliquot the soluble lysate into PCR tubes/plates. Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step at 25°C for 3 minutes.[6] A no-heat control (maintained at 4°C) should be included.
-
Separation of Aggregates: Separate the heat-induced aggregated proteins from the soluble fraction by centrifugation at high speed for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method like Western Blot or an antibody-based detection assay like ELISA.[6]
Data Presentation: CETSA
Data from a CETSA experiment can be presented in two ways: a melt curve and an isothermal dose-response curve.
Table 1: Example Data for CETSA Melt Curve
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |
|---|---|---|
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 40 | 70 |
| 60 | 15 | 45 |
| 65 | 5 | 20 |
Table 2: Example Data for Isothermal Dose-Response Curve (at a fixed temperature, e.g., 54°C)
| Compound Conc. (µM) | % Soluble Protein |
|---|---|
| 0 | 50 |
| 0.01 | 60 |
| 0.1 | 75 |
| 1 | 88 |
| 10 | 92 |
| 100 | 93 |
Phospho-Protein Analysis by Western Blot
If the compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrates. A Western blot can be used to measure the ratio of the phosphorylated substrate to the total amount of that substrate, providing a functional readout of target engagement.[4][7]
Experimental Protocol: Phospho-Protein Western Blot
Objective: To assess the functional consequence of target engagement by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Compound stock solution (in DMSO)
-
Lysis buffer supplemented with protease and phosphatase inhibitors[4]
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total substrate protein[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a dose-range of the compound for a relevant time period. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.
-
Lysis: Lyse cells in buffer containing phosphatase inhibitors to preserve phosphorylation states.[4] Quantify total protein concentration (e.g., using a BCA assay).
-
SDS-PAGE: Load equal amounts of total protein per lane and separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-substrate (e.g., overnight at 4°C).
-
Washing & Secondary Antibody: Wash the membrane (e.g., 3x with TBST) and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (pan) form of the substrate protein.[8]
Data Presentation: Phospho-Protein Analysis
Table 3: Example Data for Western Blot Quantification
| Compound Conc. (µM) | Phospho-Substrate Signal (Arbitrary Units) | Total Substrate Signal (Arbitrary Units) | Normalized Ratio (Phospho/Total) |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |
| 0.01 | 0.85 | 1.00 | 0.85 |
| 0.1 | 0.52 | 0.99 | 0.53 |
| 1 | 0.15 | 1.01 | 0.15 |
| 10 | 0.05 | 0.98 | 0.05 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[9] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[9][10] A test compound that binds to the target will compete with the tracer, causing a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Assay
Objective: To quantitatively measure the affinity of the compound for its target kinase in live cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the kinase of interest.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence at 460nm and >610nm.
Procedure:
-
Cell Preparation: Harvest cells expressing the NanoLuc®-kinase fusion and resuspend them in Opti-MEM®.
-
Compound Plating: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and add them to the assay plate.
-
Cell and Tracer Addition: Add the cell suspension and the NanoBRET™ Tracer to the wells containing the compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the plate within 10-15 minutes on a luminometer, measuring both the donor emission (e.g., 460nm) and the acceptor emission (e.g., 610nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: NanoBRET™ Assay
Table 4: Example Data for NanoBRET™ Competitive Binding Assay
| Compound Conc. (nM) | Raw BRET Ratio | % Inhibition |
|---|---|---|
| 0 (No Compound) | 0.850 | 0 |
| 0.1 | 0.845 | 0.6 |
| 1 | 0.810 | 4.7 |
| 10 | 0.650 | 23.5 |
| 100 | 0.300 | 64.7 |
| 1000 | 0.080 | 90.6 |
| 10000 | 0.055 | 93.5 |
References
- 1. youtube.com [youtube.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Triazolo[1,5-a]pyridines in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolo[1,5-a]pyridines and their fused heterocyclic analogs, such as triazolo[1,5-a]pyrimidines, represent a class of nitrogen-containing bicyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to interact with a wide range of biological targets, making them promising scaffolds for the development of novel therapeutic agents. In oncology research, derivatives of triazolo[1,5-a]pyridine have demonstrated potent anti-proliferative activities against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key cellular processes such as tubulin polymerization, cell cycle progression, and crucial signaling pathways like the ERK pathway. Furthermore, these compounds have been shown to induce apoptosis and inhibit epithelial-to-mesenchymal transition (EMT), highlighting their potential as multi-faceted anticancer agents.
These application notes provide a summary of the key findings and detailed protocols for the in vitro evaluation of triazolo[1,5-a]pyridine derivatives in cancer cell line studies.
Data Presentation: Anti-proliferative Activity of Triazolo[1,5-a]pyridine Derivatives
The following table summarizes the in vitro anti-proliferative activity of selected triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 19 | Bel-7402 | Human Hepatocellular Carcinoma | 12.3 | [1] |
| HT-1080 | Human Fibrosarcoma | 6.1 | [1] | |
| Compound H12 | MGC-803 | Human Gastric Carcinoma | 9.47 | [2] |
| HCT-116 | Human Colorectal Carcinoma | 9.58 | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | 13.1 | [2] | |
| Compound 1 | MCF-7 | Human Breast Adenocarcinoma | 3.91 | [2] |
| Compound 2 | HCT-116 | Human Colorectal Carcinoma | 0.53 | [2] |
| Compound 3 | T47D | Human Breast Cancer | 3.49 | [2] |
| HCT29 | Human Colorectal Carcinoma | 0.24 | [2] | |
| A549 | Human Lung Carcinoma | 6.05 | [2] | |
| Compound 4 | MGC-803 | Human Gastric Carcinoma | 2.1 | [2] |
| PC9 | Human Lung Adenocarcinoma | 12.4 | [2] | |
| Compound 26 | HeLa | Human Cervical Cancer | 0.75 | [3] |
| A549 | Human Lung Carcinoma | 1.02 | [3] | |
| Compound 4b | A375 | Human Malignant Melanoma | Not specified | [4] |
| PC3 | Human Prostate Cancer | Not specified | [4] | |
| LNCaP | Human Prostate Cancer | Not specified | [4] |
Key Mechanisms of Action
Several mechanisms of action have been elucidated for the anti-cancer effects of triazolo[1,5-a]pyridine derivatives:
-
Tubulin Polymerization Inhibition : A significant number of these compounds exert their anti-proliferative effects by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin into microtubules, a process essential for cell division, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[3][5] Some derivatives have been shown to bind to the colchicine-binding site of tubulin.[3]
-
Signaling Pathway Modulation : Certain triazolo[1,5-a]pyridine derivatives have been found to suppress critical signaling pathways that are often dysregulated in cancer. For instance, compound H12 has been shown to inhibit the ERK signaling pathway in MGC-803 gastric cancer cells.[2]
-
Induction of Apoptosis : These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of cell cycle arrest or signaling pathway inhibition. The induction of apoptosis has been confirmed through various methods, including DAPI staining to observe nuclear fragmentation and Annexin V/PI staining to detect early and late apoptotic cells.[4]
-
Cell Cycle Arrest : By disrupting cellular processes like microtubule formation, triazolo[1,5-a]pyridine derivatives can halt the cell cycle at specific checkpoints. A common observation is an arrest in the G2/M phase, preventing the cell from entering mitosis and ultimately leading to cell death.[2]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : Some derivatives have been shown to inhibit the EMT process, a key event in cancer metastasis. This is achieved by modulating the expression of EMT markers, such as inducing E-cadherin and reducing vimentin expression.[4]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-cancer effects of triazolo[1,5-a]pyridine derivatives in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials :
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Triazolo[1,5-a]pyridine compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the triazolo[1,5-a]pyridine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
Cancer cells treated with the triazolo[1,5-a]pyridine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
-
-
Procedure :
-
Cell Treatment : Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting : Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis : Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials :
-
Cancer cells treated with the triazolo[1,5-a]pyridine compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
FACS tubes
-
-
Procedure :
-
Cell Treatment : Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting : Harvest the cells by trypsinization, collect by centrifugation, and wash with PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining : Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis : Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Signaling Pathway Analysis (e.g., ERK Pathway)
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Materials :
-
Cancer cells treated with the triazolo[1,5-a]pyridine compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure :
-
Cell Lysis : Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE : Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with other antibodies, such as anti-total ERK and a loading control like anti-β-actin, to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Evaluation of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a novel small molecule compound with potential as a kinase inhibitor. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Therefore, the thorough evaluation of novel kinase inhibitors is a crucial aspect of drug discovery.[2]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining a multi-tiered approach that encompasses biochemical, biophysical, and cell-based assays. The protocols detailed below are designed to characterize the compound's potency, selectivity, mechanism of action, and cellular efficacy.
I. Overall Evaluation Workflow
The evaluation of a novel kinase inhibitor typically follows a hierarchical approach, starting with broad screening and progressing to more detailed mechanistic and cellular studies.
Caption: A general workflow for the evaluation of a novel kinase inhibitor.
II. Biochemical and Biophysical Assays
Biochemical and biophysical assays are fundamental to determining the direct interaction between the inhibitor and its target kinase(s), quantifying its potency, and assessing its selectivity.
A. Kinase Activity Assays (IC50 Determination)
These assays measure the ability of the compound to inhibit the enzymatic activity of a target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[2]
1. Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a robust, high-throughput method for measuring kinase activity.[3]
-
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.[3]
-
Materials:
-
Recombinant Kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ Assay Kit (or similar)[3]
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (test compound)
-
Staurosporine (positive control)
-
Assay Buffer (consult manufacturer's recommendation)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In a 384-well plate, add the kinase and substrate solution.
-
Add the serially diluted test compound or controls to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (europium-cryptate antibody and streptavidin-XL665) in a buffer containing EDTA.[3]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4]
-
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
-
Materials:
-
Recombinant Kinase
-
Substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound
-
Assay Buffer
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serially diluted test compound.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to all wells, mix, and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells, mix, and incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
B. Biophysical Binding Assays (KD Determination)
These assays directly measure the binding affinity between the inhibitor and the kinase, providing the dissociation constant (KD).
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of the inhibitor and the kinase.[5][6][7]
-
Principle: A kinase is immobilized on a sensor chip. The test compound is flowed over the surface. Binding of the compound to the kinase causes a change in the refractive index at the surface, which is detected as a response.[7]
-
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Recombinant Kinase
-
Test Compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the kinase onto the sensor chip surface using a suitable method like amine coupling.[7]
-
Prepare serial dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
| Assay Type | Parameter Measured | Key Advantages |
| HTRF | IC50 (Inhibition of activity) | Homogeneous, high-throughput, robust |
| ADP-Glo™ | IC50 (Inhibition of activity) | Universal for any kinase, high sensitivity |
| SPR | KD, ka, kd (Binding affinity & kinetics) | Label-free, real-time kinetics, mechanism of action |
III. Cellular Assays
Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and exert a functional effect.[2][8]
A. Cellular Target Engagement
Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of the compound to the target kinase within intact cells.[8]
-
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the luciferase-tagged kinase, and BRET occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.[8]
-
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer
-
Test Compound
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 384-well plates
-
Luminometer capable of measuring donor and acceptor wavelengths
-
-
Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the compound dilutions and the NanoBRET™ Tracer.
-
Incubate for a specified time at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer measuring both donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
B. Downstream Signaling Pathway Analysis
Protocol: Western Blot for Phospho-Protein Levels
Western blotting can be used to assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase.[9][10][11][12][13]
-
Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a downstream substrate and the total amount of that substrate.[10][11]
-
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Test Compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis: Quantify the band intensities for the phospho-protein and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Caption: A simplified workflow for a Western Blot experiment.
C. Cellular Functional Assays
These assays measure the phenotypic consequences of inhibiting the target kinase.
Protocol: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
IV. Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Biochemical and Biophysical Data
| Target Kinase | Assay Type | Parameter | Value (nM) |
| Kinase X | HTRF | IC50 | e.g., 15 |
| Kinase X | SPR | KD | e.g., 5 |
| Kinase Y | HTRF | IC50 | e.g., >10,000 |
| Kinase Z | HTRF | IC50 | e.g., 250 |
Table 2: Cellular Assay Data
| Cell Line | Assay Type | Parameter | Value (nM) |
| Cell Line A | NanoBRET™ | IC50 | e.g., 50 |
| Cell Line A | Cell Proliferation | GI50 | e.g., 120 |
| Cell Line B | Cell Proliferation | GI50 | e.g., >10,000 |
V. Signaling Pathway Visualization
Understanding the signaling context of the target kinase is crucial for interpreting experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. youtube.com [youtube.com]
- 4. promega.com [promega.com]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 13. youtube.com [youtube.com]
Application Note & Protocol: Determination of the Solubility of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a compound with potential applications in biochemical research, particularly as a kinase inhibitor involved in signaling pathways related to inflammation and cancer.[1] Accurate determination of a compound's solubility is a critical early step in the drug discovery process. Poor solubility can lead to unreliable results in in-vitro assays and hinder downstream development.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing compounds for high-throughput screening and other biological assays.[3] This document provides a detailed protocol for determining the kinetic solubility of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in DMSO.
The protocol outlines a serial dilution method to identify the maximum concentration at which the compound remains fully dissolved. This method is suitable for early-stage drug discovery where compound availability may be limited.
Experimental Protocol
This protocol is designed to determine the solubility of the target compound in DMSO at room temperature. The procedure involves preparing a high-concentration stock solution and then making serial dilutions to visually and/or spectrophotometrically identify the point of saturation.
1. Materials and Equipment
-
Compound: N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (Molecular Weight: 364.33 g/mol )[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.5% purity
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Mechanical agitator or shaker[4]
-
Calibrated micropipettes and tips
-
2.0 mL microcentrifuge tubes or glass vials
-
Optional: Spectrophotometer or nephelometer for quantitative analysis
-
2. Procedure
Step 1: Preparation of High-Concentration Stock Solution (e.g., 100 mM)
-
Accurately weigh approximately 3.64 mg of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide powder.
-
Transfer the weighed compound into a clean, dry microcentrifuge tube or glass vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes to facilitate dissolution.[4]
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved. If not, continue vortexing or use sonication for short intervals.
Step 2: Serial Dilution
-
Prepare a series of labeled microcentrifuge tubes for the dilutions (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
To the "50 mM" tube, add 50 µL of DMSO.
-
Transfer 50 µL of the 100 mM stock solution to the "50 mM" tube, cap, and vortex thoroughly. This creates a 50 mM solution.
-
Repeat this 1:1 serial dilution process for the remaining tubes to create a range of concentrations.
Step 3: Equilibration and Observation
-
Incubate all prepared solutions (including the stock) at room temperature (20-25°C) for a minimum of 2 hours on a mechanical shaker.[2] This allows the solutions to reach equilibrium.
-
After incubation, visually inspect each tube for any signs of precipitation or cloudiness. A clear, transparent solution indicates complete dissolution at that concentration.
-
The highest concentration that remains a clear solution is recorded as the kinetic solubility under these conditions.
Step 4: (Optional) Quantitative Analysis
-
For a more precise determination, transfer an aliquot from each clear solution to a 96-well plate.
-
Measure the absorbance or turbidity using a spectrophotometer or nephelometer.
-
A sharp increase in absorbance or light scattering at a specific concentration indicates the formation of a precipitate.
Data Presentation
The results of the solubility test should be recorded in a clear and organized manner. The table below provides a template for summarizing the observational data.
Table 1: Solubility of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in DMSO
| Concentration (mM) | Visual Observation (Post-Equilibration) | Solubility Assessment |
| 100 | Precipitate Observed | Insoluble |
| 50 | Precipitate Observed | Insoluble |
| 25 | Clear Solution | Soluble |
| 12.5 | Clear Solution | Soluble |
| 6.25 | Clear Solution | Soluble |
| 3.125 | Clear Solution | Soluble |
In this example, the kinetic solubility would be determined as approximately 25 mM.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the solubility testing protocol.
Caption: Workflow for determining compound solubility in DMSO.
References
- 1. N-[5-(isopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
Application Notes and Protocols for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in Animal Models of Disease
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the use of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in animal models of disease. The following application notes and protocols are therefore based on general principles of drug discovery and the known biological activities of structurally related compounds, specifically nicotinamide (NAM), a form of vitamin B3. These are intended to serve as a foundational guide for researchers and should be adapted based on empirical data obtained for the specific compound .
Introduction
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a complex molecule incorporating a nicotinamide moiety. Nicotinamide itself is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. It is also known to inhibit sirtuins, a class of proteins involved in cellular regulation. In animal models, nicotinamide has been investigated for its therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders. The triazolo[1,5-a]pyridine core is a heterocyclic scaffold present in many biologically active compounds. The addition of isopropylamino and trifluoromethyl groups to this core, along with the nicotinamide component, suggests a potential for unique pharmacological properties that require experimental validation.
Potential Therapeutic Areas and Mechanism of Action
Based on the activities of nicotinamide, potential therapeutic applications for investigation in animal models could include:
-
Oncology: Nicotinamide has been shown to inhibit tumor growth and improve survival in melanoma-bearing mice.[1][2][3] The proposed mechanisms include the induction of cell cycle arrest, apoptosis, and modulation of the immune response.[1][2][3]
-
Neurodegenerative Diseases: In mouse models of Alzheimer's disease, nicotinamide has demonstrated the ability to improve cognitive function.[4]
-
Radiosensitization: Nicotinamide has been studied as a radiosensitizing agent in cancer therapy, with the aim of enhancing the efficacy of radiation treatment.[5][6][7]
The signaling pathways potentially modulated by this compound, extrapolated from nicotinamide research, are likely to involve NAD+ dependent enzymes and sirtuins.
Caption: Hypothesized signaling pathway based on known effects of nicotinamide.
Quantitative Data from Related Compounds
The following table summarizes pharmacokinetic and dosing information for nicotinamide from studies in humans and animal models. This data can serve as a starting point for designing studies with the novel compound, but optimal dosing will need to be determined experimentally.
| Parameter | Species | Dose | Route of Administration | Key Findings | Reference |
| Pharmacokinetics | Human | 3-10 g | Oral | Linear dose-response for plasma concentration up to 6 g. Tmax ~30 min for doses up to 6 g. | [5] |
| Human | 4 g followed by 2 g (6h later) | Oral | Cmax > 100 mg/L at 45 minutes post-administration. | [7] | |
| Human | 1500 mg BID | Oral (sustained release) | Sustained release formulation expected to last 5-7 hours. | [4] | |
| Tolerance | Human | Up to 6 g | Oral | Well tolerated. | [5] |
| Human | 10 g | Oral | Not well tolerated. | [5] | |
| Human | Up to 133 mg/kg (twice weekly) | Oral (tablets) | Well tolerated. | [6] | |
| In Vivo Efficacy | Mouse (Melanoma model) | Not specified | Intraperitoneal | Significantly delayed tumor growth and improved survival. | [1] |
Experimental Protocols
The following are generalized protocols that would need to be adapted for the specific compound and disease model.
In Vivo Efficacy in a Xenograft Mouse Model of Melanoma
This protocol is based on studies with nicotinamide in a B16-F10 melanoma mouse model.[1][2][3]
Objective: To evaluate the anti-tumor efficacy of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of B16-F10 cells into the flank of C57BL/6 mice.
-
Treatment: Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer the test compound intraperitoneally at a range of doses (to be determined by dose-range finding studies).
-
Administer vehicle to the control group.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
Caption: Workflow for in vivo efficacy testing in a melanoma xenograft model.
Pharmacokinetic Analysis
This protocol outlines a general procedure for determining the pharmacokinetic profile of the compound.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
Materials:
-
Appropriate animal model (e.g., mice or rats)
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Vehicle
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Dosing: Administer a single dose of the compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the compound and its potential metabolites in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Concluding Remarks
The provided information serves as a theoretical framework for initiating preclinical studies on N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. All protocols and dose ranges must be optimized through rigorous experimental work, including dose-range finding and toxicity studies, before commencing efficacy trials. The structural complexity of this novel compound suggests that its biological activity may differ significantly from that of nicotinamide alone, necessitating a thorough and systematic investigation.
References
- 1. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide inhibits melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a detailed protocol for the development of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in human plasma. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for preclinical and clinical drug development studies. The protocol is built upon established principles of bioanalytical method development for small molecules containing trifluoromethyl and triazolopyridine moieties.
Introduction
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a novel small molecule with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a theoretical yet scientifically grounded LC-MS/MS method, offering a starting point for researchers to develop and validate a quantitative bioanalytical assay. The method is designed to be selective, sensitive, and reproducible, addressing the common challenges associated with the analysis of complex small molecules in biological fluids.
Experimental Protocols
Sample Preparation
A protein precipitation method is proposed for its simplicity and efficiency in removing the bulk of plasma proteins.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound, in methanol)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
-
LC-MS/MS System and Conditions
The following parameters are proposed as a starting point for method development and are based on methods for structurally related compounds.
Table 1: HPLC/UPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Mass Transitions (Hypothetical)
The exact mass of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide would need to be calculated and confirmed. For the purpose of this theoretical protocol, we will assume a plausible molecular weight and fragmentation pattern. Let's assume the molecular formula is C19H17F3N6O, giving a monoisotopic mass of approximately 414.14 g/mol .
Table 4: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Analyte | 415.1 (M+H)+ | 373.1 (loss of C3H6) | 25 | 100 |
| Analyte (Qualifier) | 415.1 (M+H)+ | 123.1 (nicotinamide fragment) | 35 | 100 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) | 100 |
Data Presentation
Table 5: Expected Quantitative Performance (Hypothetical)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of the analyte.
Conclusion
This application note provides a comprehensive and detailed theoretical protocol for the development of an LC-MS/MS method for the quantification of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in human plasma. The outlined procedures for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method validation and implementation in a regulated bioanalytical laboratory. The provided workflows and hypothetical data offer a clear framework for researchers and drug development professionals engaged in the bioanalysis of this and structurally related compounds.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
Frequently Asked Questions (FAQs)
Q1: My initial experiments show that N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide has very low aqueous solubility. What are the common reasons for this?
A1: Poor aqueous solubility is a common challenge for many new chemical entities, with over 70% of compounds in development pipelines exhibiting this issue.[1] The molecular structure of your compound, which includes a fused heterocyclic triazolopyridine core and multiple aromatic rings, likely contributes to high lipophilicity and strong crystal lattice energy, both of which can lead to poor solubility in aqueous media. For many orally administered drugs, solubility is a critical factor for absorption and bioavailability.[2]
Q2: What are the primary strategies I should consider for improving the solubility of this compound?
A2: A variety of formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] The most common and effective approaches include:
-
Physical Modifications: Such as particle size reduction (micronization, nanonization) and creating amorphous solid dispersions.[3][6][7]
-
Chemical Modifications: Including salt formation and co-crystallization.[1][5]
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes.[8]
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS).[1][4][9]
The choice of strategy will depend on the specific physicochemical properties of your compound.[3]
Q3: How much of an improvement in solubility can I expect with these different techniques?
A3: The degree of solubility enhancement can vary significantly depending on the chosen method and the specific properties of the compound. The following table provides a general overview of expected improvements based on literature for similar compounds.
| Strategy | Typical Fold Increase in Solubility | Key Considerations |
| Micronization | 2-5 fold | Increases dissolution rate more than equilibrium solubility.[7] |
| Nanonization | 10-100 fold | Significantly increases surface area-to-volume ratio. |
| Amorphous Solid Dispersions | 10-1000 fold | Requires careful screening of polymers to ensure stability.[4][6] |
| Salt Formation | 10-1000 fold | Only applicable if the molecule has ionizable groups.[1] |
| Co-crystals | 10-500 fold | Requires a suitable co-former.[5] |
| Cyclodextrin Complexation | 10-1000 fold | Stoichiometry of the complex is important.[8] |
| Lipid-Based Formulations (SEDDS) | >1000 fold | Particularly effective for lipophilic compounds.[4][10] |
Q4: Are there any specific considerations for kinase inhibitors like many triazolopyridine derivatives?
A4: Yes, for kinase inhibitors, which are often lipophilic, lipid-based formulations and the formation of lipophilic salts have been shown to be particularly effective.[10] These approaches can significantly enhance drug loading in the formulation and improve oral absorption.[10]
Troubleshooting Guides
Problem 1: I tried micronization, but the dissolution rate is still too low.
-
Possible Cause: While micronization increases the surface area, it may not be sufficient for compounds with very low intrinsic solubility.[7] The compound may also be re-agglomerating in the dissolution medium.
-
Troubleshooting Steps:
-
Further Particle Size Reduction: Consider progressing from micronization to nanonization using techniques like high-pressure homogenization or wet milling to achieve even greater surface area.
-
Add a Wetting Agent/Surfactant: Incorporate a surfactant (e.g., Tween 80, SLS) into the formulation to improve the wettability of the drug particles and prevent aggregation.[6][9]
-
Alternative Strategy: If particle size reduction is insufficient, consider a strategy that alters the solid state of the drug, such as creating an amorphous solid dispersion.
-
Problem 2: My amorphous solid dispersion is converting back to the crystalline form over time.
-
Possible Cause: The chosen polymer may not be effectively stabilizing the amorphous form of the drug, or the drug loading is too high. Metastable amorphous forms have a natural tendency to revert to a more stable crystalline state.[1]
-
Troubleshooting Steps:
-
Polymer Screening: Screen a wider range of polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility and interaction with your compound.
-
Optimize Drug Loading: Experiment with lower drug loading percentages in the solid dispersion to improve stability.
-
Add a Second Polymer: In some cases, a combination of polymers can provide better stabilization.
-
Control Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize conditions that favor recrystallization.
-
Problem 3: I am struggling to form a stable co-crystal of the compound.
-
Possible Cause: Co-crystal formation is highly dependent on the intermolecular interactions between the drug and the co-former. A suitable co-former may not have been identified.
-
Troubleshooting Steps:
-
Expand Co-former Screen: Utilize a high-throughput screening approach with a diverse library of co-formers that are generally regarded as safe (GRAS).
-
Vary Crystallization Technique: Experiment with different methods of co-crystallization, such as solvent evaporation, grinding (dry and liquid-assisted), and slurry co-crystallization.[5]
-
Characterize Solid Form: Use techniques like DSC, XRPD, and FTIR to confirm whether a true co-crystal has been formed or if it is a physical mixture.
-
Experimental Workflow & Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for solubility enhancement and a hypothetical signaling pathway that could be targeted by a triazolopyridine-based kinase inhibitor.
Caption: Experimental workflow for solubility enhancement.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide to enhance its aqueous solubility and dissolution rate.
-
Materials:
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).
-
Accurately weigh the drug and the selected polymer.
-
Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the solubility and dissolution rate of the solid dispersion in relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and compare it to the unformulated drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based SEDDS to solubilize N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide and promote the formation of a fine emulsion upon dilution in aqueous media.
-
Materials:
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Oil phase (e.g., Labrafac™ PG, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
-
Procedure:
-
Solubility Screening: Determine the saturation solubility of the drug in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Excipient Ratio Optimization: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various formulations by mixing these components at different ratios (e.g., start with a ratio of 40:40:20 Oil:Surfactant:Co-surfactant).
-
Drug Loading: Add the drug to the optimized excipient mixture and stir gently, with slight warming if necessary, until the drug is completely dissolved.
-
Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS formulation dropwise into 250 mL of distilled water at 37°C with gentle agitation.
-
Observation: Visually assess the emulsification process. A good SEDDS formulation will spontaneously form a clear or slightly bluish-white microemulsion. Record the time it takes to emulsify.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.
-
Perform in vitro dissolution testing using a suitable method to evaluate drug release from the SEDDS.
-
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Administration of Triazolopyridine Compounds in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine compounds in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for triazolopyridine compounds in mice?
A1: The most common routes of administration for triazolopyridine compounds in mice are oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of administration route depends on the specific experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
Q2: How do I choose the appropriate vehicle for my triazolopyridine compound?
A2: The selection of a suitable vehicle is critical for ensuring the solubility, stability, and bioavailability of your triazolopyridine compound. For oral administration, aqueous vehicles such as water or saline are preferred if the compound is sufficiently soluble. For poorly soluble compounds, suspensions or solutions in vehicles like corn oil or a mixture of DMSO, PEG400, and saline may be necessary. It is crucial to conduct vehicle toxicity studies to ensure the chosen vehicle does not produce adverse effects.
Q3: What are the typical dosage ranges for triazolopyridine compounds in mice?
A3: Dosage ranges can vary significantly depending on the specific triazolopyridine derivative, the target, and the desired biological effect. For instance, studies with Trazodone, a well-known triazolopyridine, have used oral doses ranging from 10 to 60 mg/kg to study its effects on sleep in mice.[1][2][3][4] For novel BRD4 inhibitors with a triazolopyridine scaffold, in vivo studies have reported oral doses around 15 mg/kg.[5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific compound and experimental model.
Q4: How can I monitor for potential adverse effects of triazolopyridine compounds in mice?
A4: Regular monitoring of the animals is essential to identify any potential adverse effects. Key parameters to observe include changes in body weight, food and water intake, general activity levels, and any signs of distress or toxicity. For some triazolopyridine compounds, specific side effects have been noted in clinical settings, such as sedation or cardiac effects, which may have translational relevance in mouse models.[6]
Troubleshooting Guides
Issue 1: Poor oral bioavailability of the triazolopyridine compound.
-
Possible Cause: The compound may have low solubility in the gastrointestinal tract or be subject to significant first-pass metabolism.
-
Troubleshooting Steps:
-
Vehicle Optimization: Experiment with different vehicle formulations to enhance solubility. This may include using co-solvents, surfactants, or creating a micronized suspension.
-
Formulation Strategies: Consider advanced formulation strategies such as lipid-based delivery systems or nanoparticles to improve absorption.
-
Alternative Administration Route: If oral bioavailability remains low, consider alternative administration routes like intraperitoneal or intravenous injection to bypass first-pass metabolism.
-
Issue 2: Observed toxicity or adverse events in mice at the desired therapeutic dose.
-
Possible Cause: The compound may have off-target effects or a narrow therapeutic window.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose and re-evaluate the therapeutic efficacy. A dose-response study is crucial to identify a dose with an acceptable safety profile.
-
Fractionated Dosing: Instead of a single high dose, administer the total daily dose in two or more smaller doses to maintain therapeutic levels while minimizing peak concentration-related toxicity.
-
Refine Compound Structure: If toxicity persists, it may be necessary to return to the lead optimization phase to modify the chemical structure of the triazolopyridine compound to improve its safety profile.
-
Issue 3: Difficulty in administering the compound due to its physicochemical properties (e.g., acidity).
-
Possible Cause: Some triazolopyridine compounds, like Trazodone, are acidic, which can make parenteral administration challenging due to potential irritation and precipitation at physiological pH.[1][2][7]
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the formulation to be closer to physiological levels, ensuring the compound remains in solution and is non-irritating. Buffering the solution can help maintain the desired pH.
-
Alternative Formulation: For oral administration of acidic compounds, mixing the compound with a palatable food can be an effective, non-invasive method that avoids the stress of gavage.[1][2][7] A yogurt-based treat has been shown to be effective for Trazodone administration in mice.[7]
-
Quantitative Data Presentation
| Compound Class | Specific Compound | Mouse Strain | Administration Route | Dosage | Observed Effect | Reference |
| SARI | Trazodone | C57BL/6J | Voluntary Oral | 10, 40, 60 mg/kg | Dose-dependent increase in NREM sleep. | [1][2][3][4] |
| BET Inhibitor | Triazolopyridine Derivative (Compound 12m) | ICR | Oral | Not specified | Good oral absorption with a bioavailability (F) of 44.8%. | [8] |
| BET Inhibitor | Benzotriazolo[4,3-d][3][7]diazepine (Compound 3) | Not specified | Oral | 15 mg/kg | Time-dependent reduction of plasma IL-6. | [5] |
Experimental Protocols
Protocol 1: Voluntary Oral Administration of Trazodone in a Palatable Treat
This protocol is adapted from studies investigating the effects of Trazodone on sleep in mice.[1][2][3][4]
-
Materials:
-
Trazodone HCl powder
-
Distilled water
-
Palatable food (e.g., yogurt-based treat)
-
Scale for weighing mice and compound
-
Mixing utensils
-
-
Procedure:
-
Preparation of Dosing Mixture:
-
Weigh the mouse to determine the correct dose.
-
Dissolve the required amount of Trazodone HCl powder in a small volume of distilled water.
-
Thoroughly mix the Trazodone solution with a pre-weighed amount of the palatable food. Prepare a vehicle control treat with only distilled water mixed in.
-
-
Habituation:
-
For several days prior to the experiment, habituate the mice to the palatable treat by providing them with the vehicle-only treat at the same time each day.
-
-
Administration:
-
On the day of the experiment, provide the mice with the Trazodone-containing treat.
-
Ensure the entire treat is consumed to confirm the full dose was administered.
-
-
Monitoring:
-
Observe the mice for any adverse reactions and proceed with the planned experimental measurements (e.g., EEG/EMG recordings for sleep studies).
-
-
Mandatory Visualizations
References
- 1. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Benzotriazolo[4,3-d][1,4]diazepines as Orally Active Inhibitors of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Impact of Acute Trazodone Administration on Sleep in Mice | SFU Undergraduate Research Symposium Journal [journals.lib.sfu.ca]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to reduce cytotoxicity of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in vitro"
Welcome to the technical support center for N-[5-(isopropylamino)-7-(trifluoromethyl)triazalo[1,5-a]pyridin-2-yl]nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common issues encountered during in vitro experiments with this compound.
Troubleshooting Guide
This guide provides answers to specific issues you might encounter, focusing on the common challenge of in vitro cytotoxicity.
Question 1: My cell viability has significantly decreased after treatment with N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, even at concentrations where I expect to see a specific inhibitory effect. What are the potential causes and how can I reduce this cytotoxicity?
Answer:
High cytotoxicity can be a significant challenge. The observed cell death may be due to either the intended "on-target" effect of the inhibitor or unintended "off-target" effects. This compound is known to be a potent and selective inhibitor used in research targeting kinases in signaling pathways related to inflammation and cancer.[1] Therefore, a certain level of cytotoxicity is expected in cancer cell lines if the target kinase is crucial for their survival.
Here is a structured approach to troubleshoot and mitigate excessive cytotoxicity:
Step 1: Characterize the Cytotoxicity
First, determine the nature of the cell death. Is it apoptosis or necrosis? This can provide clues about the underlying mechanism.
-
Apoptosis: A programmed and controlled form of cell death.
-
Necrosis: A form of cell death resulting from acute cellular injury.[2]
You can investigate this by performing assays for key markers of apoptosis, such as caspase activity.
Step 2: Differentiate On-Target vs. Off-Target Effects
-
On-Target Cytotoxicity: If the compound is inhibiting a kinase that is essential for the survival of your cell line, the observed cytotoxicity is a direct result of its intended mechanism of action. In this case, reducing cytotoxicity while maintaining efficacy is challenging.
-
Off-Target Cytotoxicity: The compound may be interacting with other cellular targets, leading to unintended toxic effects.
A troubleshooting workflow for diagnosing and mitigating cytotoxicity is presented below.
Caption: Troubleshooting workflow for diagnosing and mitigating cytotoxicity.
Step 3: Strategies to Reduce Cytotoxicity
Here are several experimental strategies you can employ:
A. Optimization of Experimental Conditions:
-
Concentration Reduction: The most straightforward approach is to perform a dose-response curve to find the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity.
-
Time-Course Experiment: Shorten the incubation time. A shorter exposure might be sufficient to observe the inhibitory effect on the target pathway before significant cytotoxicity occurs.
-
Cell Density Optimization: Ensure you are using an optimal cell density for your assays. Very low or very high cell densities can sometimes exacerbate cytotoxic effects.
B. Formulation and Co-treatment Strategies:
-
Antioxidant Co-treatment: Off-target cytotoxicity can sometimes be mediated by an increase in reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate this.
-
Pan-Caspase Inhibitor: To confirm that the cytotoxicity is apoptosis-dependent, you can co-treat with a pan-caspase inhibitor such as Z-VAD-FMK. If this rescues the cells, it confirms an apoptotic mechanism.
-
NAD+ Pathway Supplementation: The compound includes a nicotinamide moiety. Nicotinamide is a key component of the NAD+ salvage pathway in cells.[3][4] It is possible that high concentrations of the compound interfere with NAD+ metabolism. Consider co-treatment with NAD+ precursors like nicotinic acid (NA) or nicotinamide riboside (NR) to see if this can rescue the cells.[3]
-
Advanced Formulation: For future development, encapsulation in drug delivery systems like nanostructured lipid carriers (NLCs) or liposomes can modify a compound's release profile and cellular uptake, potentially reducing systemic or acute toxicity in more complex models.[5][6]
The following diagram illustrates a potential experimental workflow to test a specific hypothesis, such as ROS-mediated cytotoxicity.
Caption: Experimental workflow to test for ROS-mediated cytotoxicity.
Quantitative Data Summary
As you perform these troubleshooting experiments, it is crucial to organize your data systematically. Below are template tables you can use to summarize your quantitative results.
Table 1: IC50 Values Under Different Experimental Conditions
| Condition | Cell Line | Exposure Time (hr) | IC50 (µM) |
| Control | MCF-7 | 72 | |
| + 1 mM NAC | MCF-7 | 72 | |
| + 10 µM Z-VAD-FMK | MCF-7 | 72 | |
| + 100 µM Nicotinic Acid | MCF-7 | 72 | |
| Control | A549 | 48 | |
| + 1 mM NAC | A549 | 48 |
Table 2: Apoptosis and ROS Measurement
| Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | ROS Levels (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | |
| Compound (IC50) | |||
| Compound + NAC | |||
| Compound + Z-VAD-FMK |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a common method to assess metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. Remove the old media from the cells and add the media containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the contents of the wells by shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Express results as fold change relative to the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide?
A: This compound is described as a high-efficacy and selective inhibitor used in biochemical research. It is particularly noted for targeting kinases involved in inflammatory and cancer signaling pathways. Its structure allows for high binding affinity and selectivity, making it valuable for structure-activity relationship (SAR) studies and for modulating cell proliferation, survival, and apoptosis in in vitro assays.[1]
Q2: How can I determine if the cytotoxicity I'm observing is specific to my cancer cell line or a general toxic effect?
A: To assess specificity, you should test the compound on a non-cancerous control cell line, ideally from the same tissue of origin as your cancer cell line (e.g., using MCF-10A as a control for MCF-7 breast cancer cells). If the compound shows high cytotoxicity in both cancerous and non-cancerous cells at similar concentrations, it suggests a general cytotoxic effect. A significantly higher IC50 value in the non-cancerous cell line indicates selective cytotoxicity towards the cancer cells.[7]
Q3: What are some of the potential signaling pathways affected by this compound?
A: Given its use in cancer research and its role as a kinase inhibitor, this compound likely targets a key signaling pathway involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt pathway. Inhibition of a kinase like Akt would block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
The diagram below illustrates this hypothetical mechanism of action.
Caption: Hypothetical pathway showing inhibition of Akt, leading to apoptosis.
References
- 1. N-[5-(isopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide [myskinrecipes.com]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathway of biosynthesis of nicotinamide-adenine dinucleotide in rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
"N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide stability issues and solutions"
Welcome to the technical support center for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and offer solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide?
A1: While specific stability data for this compound is not extensively published, based on its structural components, potential stability concerns include susceptibility to hydrolysis, oxidation, and photodegradation. The amide linkage in the nicotinamide moiety may be prone to hydrolysis, and the electron-rich triazolopyridine ring system could be susceptible to oxidation.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (-CF3) group generally enhances the metabolic stability of pharmaceutical compounds.[1][2][3] The carbon-fluorine bond is very strong, making the -CF3 group resistant to enzymatic degradation, which can lead to a longer biological half-life.[1][2]
Q3: Are there any known incompatibilities with common excipients?
A3: Excipients containing reactive impurities such as peroxides, aldehydes, or trace metals can pose a risk to the stability of sensitive compounds.[4][5] For instance, polysorbates and polyethylene glycols (PEGs) may contain peroxides that can initiate oxidative degradation.[4][5] It is crucial to screen excipients for compatibility during formulation development.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Protection from light and moisture is critical. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and hydrolysis.
Troubleshooting Guides
Issue 1: Observation of Degradation in Aqueous Solutions
Symptom: Loss of potency or appearance of unknown peaks during HPLC analysis of solutions.
Potential Cause: Hydrolysis of the amide bond linking the nicotinamide and the triazolopyridine moieties, or degradation of the triazolopyridine core.
Solutions:
-
pH and Buffer Selection: The stability of nicotinamide and its derivatives can be pH-dependent. A stability study across a range of pH values (e.g., pH 3, 5, 7, 9) is recommended to identify the optimal pH for maximum stability. Based on studies of related compounds, a neutral to slightly acidic pH may be preferable. Tris buffer has been shown to provide good stability for nicotinamide cofactors.[6]
-
Solvent System: If possible, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the water activity and slow down hydrolysis.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to decrease the rate of hydrolytic degradation.
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 7.0 (empirically determined) | Minimize acid/base-catalyzed hydrolysis. |
| Buffer | Tris or Phosphate buffer | Provide pH control; screen for compatibility. |
| Temperature | 2-8°C or controlled room temperature | Reduce degradation kinetics. |
Issue 2: Compound Discoloration or Instability upon Exposure to Air
Symptom: The solid compound or its solutions develop a yellow or brown tint over time.
Potential Cause: Oxidation of the nitrogen-containing triazolopyridine ring or the isopropylamino group.
Solutions:
-
Use of Antioxidants: Incorporating antioxidants into the formulation can mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7] The selection should be based on compatibility and the phase in which oxidation is occurring (aqueous vs. lipid).
-
Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester these ions.[7][8]
-
Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to minimize exposure to oxygen.[9]
| Protective Agent | Typical Concentration | Mechanism of Action |
| BHT/BHA | 0.01% - 0.1% | Free radical scavenger.[7] |
| Ascorbic Acid | 0.01% - 0.1% | Oxygen scavenger and reducing agent.[7] |
| EDTA | 0.01% - 0.05% | Chelates metal ions.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and potential instabilities of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradants.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of the compound with common pharmaceutical excipients.
Methodology:
-
Binary Mixtures: Prepare binary mixtures of the compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 or 1:5 ratio.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Sample Analysis: At initial, 2-week, and 4-week time points, visually inspect the mixtures for any physical changes (color, clumping). Analyze the samples using HPLC to determine the potency of the active compound and the formation of any new degradation products.
Visualizations
Caption: Hypothetical degradation pathways for the target compound.
Caption: Workflow for assessing compound stability.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [facultyprofiles.vanderbilt.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. iipseries.org [iipseries.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Refining Purification Methods for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, this technical support center provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide?
A1: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity when a suitable solvent system is identified.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Potential impurities in your crude N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide can include:
-
Unreacted Starting Materials: Such as 2-amino-5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridine and nicotinoyl chloride.
-
Reagents from Synthesis: Including coupling agents or catalysts used in the amide bond formation.
-
Byproducts: Such as nicotinic acid formed from the hydrolysis of nicotinoyl chloride.
-
Isomers: Depending on the synthetic route, regioisomers of the triazolopyridine core may form.
Q3: My purified compound shows a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual solvents or synthetic byproducts can lead to this observation. Further purification by recrystallization or chromatography may be necessary.
Q4: I am observing poor recovery after recrystallization. What can I do?
A4: Poor recovery during recrystallization can be due to several factors. The chosen solvent may be too good at dissolving the compound, even at low temperatures. You could try a different solvent system or use a co-solvent system to fine-tune the solubility. Seeding the solution with a small crystal of the pure compound can also help induce crystallization and improve recovery.
Troubleshooting Guide
Column Chromatography Issues
| Question | Possible Cause | Suggested Solution |
| My compound is not moving from the baseline on the TLC plate. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| All my spots, including the product, are running at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane). |
| My product is co-eluting with an impurity. | The chosen solvent system does not provide adequate separation. | Try a different solvent system. For instance, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. |
| I'm observing streaking of my compound on the TLC plate and column. | The compound may be acidic or basic and interacting with the silica gel. | Add a small amount of a modifier to your mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds like triazolopyridines, adding a small percentage of triethylamine (0.1-1%) can significantly improve peak shape. |
| The purified fractions still show impurities by HPLC. | The column was overloaded, or the fractions were not collected cleanly. | Reduce the amount of crude material loaded onto the column. Collect smaller fractions to improve the resolution of separation. |
Recrystallization Issues
| Question | Possible Cause | Suggested Solution |
| My compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | Try cooling the solution more slowly. You can also add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Vigorous stirring can sometimes help. |
| No crystals are forming even after cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Try to partially evaporate the solvent to increase the concentration. If that doesn't work, you may need to choose a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures. |
| The resulting crystals are very fine and difficult to filter. | Crystallization occurred too rapidly. | Allow the solution to cool more slowly to encourage the growth of larger crystals. |
| The color of the crystals is not as expected (e.g., off-white instead of white). | Colored impurities are co-crystallizing with your product. | You can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this can sometimes lead to a loss of product. |
Data Presentation: Comparison of Purification Methods
The following table presents a hypothetical comparison of different purification methods for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, assuming an initial crude purity of 85%.
| Purification Method | Mobile Phase / Solvent System | Yield (%) | Purity (%) | Throughput |
| Flash Column Chromatography | Hexane / Ethyl Acetate (Gradient) | 75 | 98.5 | Medium |
| Flash Column Chromatography with Amine Modifier | Hexane / Ethyl Acetate with 0.5% Triethylamine | 80 | 99.2 | Medium |
| Recrystallization | Ethanol / Water | 65 | 99.5 | High |
| Recrystallization | Isopropanol | 70 | 99.3 | High |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide using flash column chromatography.
Materials:
-
Crude N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
TLC plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica with the adsorbed product onto the top of the packed column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate with 0.5% triethylamine). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Objective: To achieve high purity of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide through recrystallization.
Materials:
-
Partially purified N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot ethanol.
-
Induce Crystallization: While stirring, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: A typical purification workflow for the target compound.
Caption: A decision tree for troubleshooting purification issues.
"addressing poor oral bioavailability of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide"
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (herein referred to as "the compound") and facing challenges related to its poor oral bioavailability. The following information is based on established principles for drug development and formulation science.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important?
Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development as it determines the oral dose required to achieve a desired therapeutic concentration in the bloodstream. Low oral bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential underexposure, compromising therapeutic efficacy.
Q2: What are the primary causes of poor oral bioavailability for a compound like this?
Poor oral bioavailability typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. The complex structure with a trifluoromethyl group may contribute to low solubility.
-
Low Intestinal Permeability: After dissolving, the compound must pass through the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and/or the gut wall) after absorption but before reaching systemic circulation.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which helps in identifying the root cause of poor bioavailability.
Q3: How can I determine if my compound's issue is solubility- or permeability-limited?
A combination of in vitro and in silico methods can provide insights:
-
Solubility: Conduct kinetic and thermodynamic solubility studies in relevant buffers (e.g., pH 1.2, 4.5, 6.8) and simulated intestinal fluids (FaSSIF, FeSSIF).
-
Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or cell-based assays like Caco-2 or MDCK for a more comprehensive evaluation that includes active transport and efflux.
-
In Silico Modeling: Computational tools can predict physicochemical properties like logP, pKa, and the number of hydrogen bond donors/acceptors, which correlate with solubility and permeability.
Troubleshooting Guide: Low In Vivo Exposure
This section provides a systematic approach to diagnosing and addressing low oral exposure observed in preclinical animal studies.
Initial Assessment Workflow
The first step is to systematically diagnose the underlying cause of poor oral bioavailability. The following workflow provides a logical progression for investigation.
Caption: Troubleshooting decision tree for poor oral bioavailability.
Quantitative Data Summary: Formulation Strategies
If poor solubility is identified as the primary barrier, various formulation strategies can be employed. The table below presents hypothetical data illustrating the potential impact of these strategies on key biopharmaceutical properties of the compound.
| Formulation Approach | Solubility (pH 6.8, µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Rodent Study (AUC, ng·h/mL) |
| Crystalline API (Suspension) | 5 | 0.8 | 150 |
| Amorphous Solid Dispersion (ASD) | 150 | 0.9 | 2,500 |
| Lipid-Based Formulation (LBF) | 250 (in micellar phase) | 1.1 | 4,200 |
| Nanosuspension | 25 (effective) | 0.8 | 900 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of the compound in a biorelevant medium (Fasted State Simulated Intestinal Fluid - FaSSIF).
Materials:
-
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
-
Dimethyl sulfoxide (DMSO)
-
FaSSIF powder (or components to prepare it)
-
96-well plates (polypropylene and UV-transparent)
-
Plate shaker and plate reader
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare FaSSIF buffer according to the manufacturer's instructions.
-
Dispense 198 µL of FaSSIF into the wells of a 96-well polypropylene plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the FaSSIF (final concentration: 100 µM).
-
Seal the plate and shake at 300 RPM for 2 hours at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated compound.
-
Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance at the compound's λmax using a plate reader.
-
Calculate the concentration by comparing the absorbance to a standard curve prepared in a 99:1 FaSSIF:DMSO solution.
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD)
Objective: To improve the compound's dissolution rate and apparent solubility by converting it from a crystalline to an amorphous form stabilized within a polymer matrix.
Materials:
-
The compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS)
-
A common solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Select a drug-to-polymer ratio to test (e.g., 1:3 w/w).
-
Dissolve 100 mg of the compound and 300 mg of HPMC-AS in a minimal amount of a common solvent (e.g., 10 mL of 1:1 acetone:methanol) in a round-bottom flask.
-
Once fully dissolved, remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Transfer the flask to a vacuum oven and dry at 40°C for 24-48 hours to remove all residual solvent.
-
Scrape the resulting solid material (the ASD) from the flask.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
The resulting ASD powder can then be used in dissolution tests or for in vivo dosing as a suspension.
Formulation Development Workflow
The following diagram outlines a typical workflow for developing and testing an enabling formulation to improve oral absorption.
Caption: General workflow for enabling formulation development.
"minimizing variability in cell-based assays with N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in cell-based assays. Our goal is to help you minimize variability and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration is highly cell-type and assay-dependent. We recommend performing a dose-response curve to determine the EC50 or IC50 for your specific experimental setup. A typical starting range for initial experiments could be from 1 nM to 10 µM.
Q3: How should I store the compound and its solutions?
A3: The solid compound should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can be a significant source of error. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Consider using a reversed pipetting technique. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water. |
| Compound Precipitation | Visually inspect the diluted compound in the final assay medium for any signs of precipitation. If precipitation occurs, try lowering the final concentration or using a different dilution method. |
| Inconsistent Incubation Time | Ensure that the time between adding the compound and reading the results is consistent for all plates. |
Issue 2: Inconsistent Results Between Experiments
Lack of reproducibility between experiments is a common challenge. Below are strategies to improve consistency.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), test and qualify a large batch of FBS for your specific assay to ensure consistency over time. |
| Reagent Preparation | Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid using old or improperly stored reagents. |
| Instrument Calibration | Regularly calibrate and perform quality control checks on all instruments used in the assay, such as plate readers and liquid handlers. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at the desired concentration.
-
Seed the cells into a 96-well plate at the optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for a typical cell-based assay.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Troubleshooting decision tree for high variability.
"challenges in scaling up the synthesis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the key reaction stages.
Stage 1: Formation of the Triazolo[1,5-a]pyridine Core
Question: Why am I observing low yields or the formation of regioisomers during the cyclization to form the triazolo[1,5-a]pyridine ring system?
Answer: The formation of the triazolo[1,5-a]pyridine core is a critical step that can be influenced by several factors. Low yields or the presence of unwanted isomers, such as the[1][2]triazolo[4,3-a]pyridine, are common challenges.
Potential Causes and Solutions:
-
Reaction Conditions: The temperature, solvent, and catalyst can significantly impact the reaction's outcome. It is crucial to carefully control these parameters. For instance, some cyclization reactions for similar heterocyclic systems proceed efficiently under solvent-free conditions at elevated temperatures.[3]
-
Starting Material Quality: The purity of the starting materials, such as the aminopyridine precursor, is essential. Impurities can lead to side reactions and lower the yield of the desired product.
-
Regioselectivity: The formation of different regioisomers is a known issue in the synthesis of fused triazole systems. The choice of catalyst and reaction conditions can often be tuned to favor the desired [1,5-a] isomer.
Troubleshooting Workflow for Triazolopyridine Formation
Caption: Troubleshooting workflow for triazolopyridine synthesis.
Stage 2: Amide Coupling Reaction
Question: I am experiencing difficulties with the final amide coupling step, resulting in low yields of the target compound. What are the likely causes and how can I resolve them?
Answer: The formation of the amide bond between the triazolo[1,5-a]pyridine core and nicotinic acid is a common point of difficulty. Amides are generally stable, but their synthesis can be challenging.[1]
Potential Causes and Solutions:
-
Choice of Coupling Agent: The selection of an appropriate coupling agent is critical for efficient amide bond formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are commonly used.[4][5] The choice of coupling agent can depend on the specific substrates and the desired reaction conditions.
-
Reaction Conditions: The reaction temperature, solvent, and presence of a base can all influence the outcome of the coupling reaction. For example, some amide couplings are performed at room temperature, while others may require cooling to 0°C.[5]
-
Substrate Reactivity: The electronic properties of both the triazolopyridine amine and the nicotinic acid derivative can affect the reaction rate. Electron-withdrawing groups, such as the trifluoromethyl group on the triazolopyridine ring, can reduce the nucleophilicity of the amine, making the reaction more challenging.
-
Side Reactions: In some cases, the coupling agent can react with itself or the solvent, leading to the formation of byproducts and reducing the yield of the desired amide. The use of additives, such as 1-hydroxybenzotriazole (HOBt), can sometimes suppress these side reactions.
Troubleshooting Decision Tree for Amide Coupling
Caption: Decision tree for troubleshooting amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with trifluoromethyl-containing compounds and coupling agents?
A1: Trifluoromethyl-containing compounds may have unique toxicological properties and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many coupling agents, such as DCC, are allergens and sensitizers. All reactions should be performed in a well-ventilated fume hood.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can decrease the electron density of the heterocyclic ring system. This can impact the reactivity of other functional groups. For instance, it can make the amino group less nucleophilic, potentially requiring more forcing conditions for the amide coupling reaction.
Q3: What are the main challenges in scaling up this synthesis from the lab to a pilot plant?
A3: Scaling up the synthesis of complex organic molecules presents several challenges:
-
Mixing and Heat Transfer: Reactions that are well-behaved in small flasks may have issues with mixing and temperature control in large reactors.
-
Purification: Chromatographic purification, which is common in the lab, is often not feasible on a large scale. Developing robust crystallization or extraction procedures is crucial.
-
Reagent Addition: The rate of addition of reagents can be critical for controlling exotherms and minimizing side reactions.
-
Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale handling of reagents and intermediates.
Q4: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the final product?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for monitoring the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the desired product and identify any major impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the structure of the final compound and assess its purity.
-
Melting Point and Elemental Analysis for final characterization of the isolated product.
Experimental Protocols and Data
While a specific protocol for the target molecule is not publicly available, the following represents a generalized procedure based on the synthesis of similar triazolopyrimidine and pyrazolopyrimidine derivatives.[5][6]
Representative Protocol for Amide Coupling
-
Dissolution: Dissolve the 5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-amine (1.0 eq) and nicotinic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Addition of Coupling Agent: Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine, 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-18 hours), monitoring the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
Table 1: Typical Amide Coupling Conditions for Heterocyclic Amines
| Coupling Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HATU | Triethylamine (TEA) | DMF | Room Temperature | 33-81 | [5] |
| DCC | None or DMAP (cat.) | Dichloromethane | 0 to RT | Variable | [4] |
| EDCI/HOBt | DIPEA | Dichloromethane | Room Temperature | Variable | - |
Note: Yields are highly substrate-dependent. This table provides a general guideline.
Table 2: Solvents for Heterocyclic Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Commonly used for amide coupling; good solvent for many organics. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling polar aprotic solvent, good for dissolving amides. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Useful for reactions involving organometallic reagents.[7] |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic solvent, often used in HPLC purification. |
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. On the hunt for novel heterocycles: Nitrogen in small rings - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, also known as ASK1-IN-5, with other notable kinase inhibitors. The following sections present a compilation of available data, experimental methodologies, and visual representations of relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.
Introduction to N-[5-(isopropylamino)-7-(trifluoromethyl)triazalo[1,5-a]pyridin-2-yl]nicotinamide
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, inflammation, and apoptosis. This compound, with the chemical formula C₁₆H₁₅F₃N₆O and a molecular weight of 364.33 g/mol , is utilized in biochemical research to study autoimmune and neurodegenerative diseases.[1] It is noted for its high affinity and selectivity in targeting kinases involved in inflammatory and cancer signaling pathways, with specific mention of its use in studies related to Protein Kinase B (Akt).
Comparative Kinase Inhibitor Data
Table 1: Inhibitory Activity of Dasatinib Against Various Kinases
| Kinase Target | Cell Line/Assay Type | IC50 Value |
| Bcr-Abl | Cell-free assay | <1 nM |
| Src | Cell-free assay | 0.8 nM |
| c-Kit | Cell-free assay | 79 nM |
| Bcr-Abl | TF-1 BCR/ABL cells | 0.75 nM |
| Bcr-Abl | K562 cells | 1 nM |
| Bcr-Abl (Imatinib-resistant) | K562 IM-R cells | >10 nM |
| Bcr-Abl (Dasatinib-resistant) | TF-1 BCR/ABL BMS-R cells | 15 µM |
| Bcr-Abl (Dasatinib-resistant) | K562 BMS-R cells | 25 µM |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Inhibitory Activity of Selected PI3K/Akt Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR | 3 | [6] |
| HER2 | 1830 | [6] | |
| Erlotinib | EGFR | 2 | [6] |
| HER2 | 350 | [6] | |
| KDR | 600 | [6] | |
| PD-053035 | EGFR | 0.025 | [6] |
| BMS-599626 | EGFR | 22 | [6] |
| NTQ1062 | AKT1 | 1.6 | |
| AKT2 | 24 | ||
| AKT3 | 0.3 |
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to the kinase inhibitors discussed.
Caption: The ASK1 signaling cascade in response to cellular stress.
Caption: The PI3K/Akt signaling pathway promoting cell survival and proliferation.
Caption: The Bcr-Abl signaling pathway driving chronic myeloid leukemia.
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro kinase assays. While the specific protocol used for this compound is not publicly detailed, a general methodology for a luminescence-based kinase inhibition assay is described below.
General Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Kinase of interest (e.g., ASK1, Akt, Abl)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound, Dasatinib) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add varying concentrations of the test inhibitor to the wells of the microplate.
-
Include control wells with no inhibitor (100% kinase activity) and no kinase (background).
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells. . Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol can be adapted for various kinases by optimizing the concentrations of the kinase, substrate, and ATP, as well as the incubation times.
Conclusion
N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (this compound) is a specific inhibitor of ASK1, a key regulator of stress and apoptotic signaling. While its precise inhibitory potency data is not widely published, its chemical structure and identified target place it within the broad and critical class of kinase inhibitors. For comparative purposes, this guide has provided data on the multi-targeted inhibitor Dasatinib and various inhibitors of the PI3K/Akt pathway, highlighting the diverse potency and selectivity profiles of these therapeutic and research agents. The provided experimental protocol outlines a standard method for quantifying kinase inhibition, which is fundamental to the characterization of novel inhibitors. The signaling pathway diagrams offer a visual context for understanding the mechanisms of action of these compounds. Further research is required to fully elucidate the kinome-wide selectivity and cellular effects of this compound to better understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 646530-37-2 | UTL-5g| GBL-5g;GBL5g;GBL 5g;UTL 5g; UTL5g|BioChemPartner [biochempartner.com]
- 3. S-99 | 1124381-69-6 [chemicalbook.com]
- 4. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine ring systems have emerged as versatile frameworks, underpinning the development of a diverse array of therapeutic agents. This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological activities to aid in the rational design of novel therapeutics.
The triazolo[1,5-a]pyrimidine scaffold, an isostere of purine, has found broad applications in medicinal chemistry, leading to compounds with anticancer, antimicrobial, antiviral, and antiparasitic activities.[1][2] Similarly, the triazolo[1,5-a]pyridine core is a key component in a range of biologically active molecules, including kinase inhibitors and agents targeting central nervous system disorders.[3][4] This comparison aims to delineate the nuanced differences between these two scaffolds, providing a foundation for informed decision-making in drug design.
Synthetic Accessibility: A Comparative Overview
The synthetic routes to both scaffolds are well-established, offering a range of options to achieve diverse substitution patterns. The choice of synthetic strategy is often dictated by the desired substitution and the availability of starting materials.
Triazolo[1,5-a]pyridines are frequently synthesized through multicomponent reactions or tandem process. A notable example is the microwave-assisted, catalyst-free synthesis from enaminonitriles and benzohydrazides, which proceeds via a transamidation, nucleophilic addition, and condensation sequence, offering good to excellent yields.[5] Other efficient methods include the reaction of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes and subsequent cyclization.[6]
Triazolo[1,5-a]pyrimidines are commonly prepared through the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This versatile approach allows for the introduction of a wide variety of substituents at the 5- and 7-positions of the pyrimidine ring.
| Scaffold | Synthetic Method | Starting Materials | Key Features | Reported Yield (%) |
| Triazolo[1,5-a]pyridine | Microwave-assisted tandem reaction | Enaminonitriles, Benzohydrazides | Catalyst-free, short reaction times | 83-95%[5] |
| Triazolo[1,5-a]pyrimidine | Condensation Reaction | 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compounds | Versatile, allows for diverse substitution | 66-75% |
Physicochemical Properties: A Subtle Distinction
While both scaffolds are aromatic, heterocyclic systems, the presence of an additional nitrogen atom in the pyrimidine ring of the triazolo[1,5-a]pyrimidine scaffold can influence its physicochemical properties. The triazolo[1,5-a]pyrimidine system is described as an aza-analog of a delocalized 10-π electron system.[7] This additional nitrogen atom can increase the compound's polarity and potential for hydrogen bonding, which may impact solubility, cell permeability, and metabolic stability. Further quantitative structure-property relationship (QSPR) studies are needed for a more definitive comparison.
Biological Activity: A Tale of Two Scaffolds
Both triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds have been incorporated into a wide range of biologically active compounds. Below is a comparative table highlighting their activity against selected targets.
| Scaffold | Target | Compound Example | IC50 (µM) |
| Triazolo[1,5-a]pyridine | α-Glucosidase | 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitrile derivative | 6.60 ± 0.09[8] |
| Triazolo[1,5-a]pyrimidine | α-Glucosidase | Pyrazolo[1,5-a]pyrimidine derivative | 3.64 ± 0.13[6] |
| Triazolo[1,5-a]pyridine | JAK1/2 Kinase | J-4 | JAK1: 0.012, JAK2: 0.008[3] |
| Triazolo[1,5-a]pyrimidine | PI3K | Derivative 22a | 0.0004[9] |
| Triazolo[1,5-a]pyrimidine | VEGFR-2 | Compound VII | 0.024[10] |
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines
To a microwave vial are added the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) in toluene. The vial is sealed and subjected to microwave irradiation at a specified temperature and time. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine.[5]
General Procedure for the Synthesis of Triazolo[1,5-a]pyrimidines
A mixture of a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound in a suitable solvent (e.g., acetic acid or ethanol) is heated at reflux for a specified period. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Visualizing the Chemistry: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Microwave-assisted synthesis of triazolo[1,5-a]pyridines.
Caption: Mechanism of α-glucosidase inhibition by triazolo-based scaffolds.
Conclusion
Both the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds offer rich chemical diversity and a broad spectrum of biological activities. The choice between these two frameworks will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The triazolo[1,5-a]pyrimidine scaffold, with its close structural resemblance to purines, may be particularly advantageous for targets that recognize purine-based ligands, such as kinases. Conversely, the triazolo[1,5-a]pyridine scaffold provides a valuable alternative with a distinct electronic and steric profile. The synthetic accessibility of both systems allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a valuable resource for medicinal chemists to navigate the early stages of drug discovery and select the most promising scaffold for their specific research objectives.
References
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.ekb.eg [journals.ekb.eg]
Validating the Mechanism of Action: A Comparative Guide for N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for validating the mechanism of action of the novel compound N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide. While direct experimental data for this specific compound is not publicly available, this document outlines the putative mechanism based on its structural class and furnishes detailed experimental protocols for its validation. The triazolo[1,5-a]pyridine scaffold is a well-established core structure in the development of kinase inhibitors, particularly those targeting key nodes in cancer and inflammatory signaling pathways.
Putative Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Based on the recurring activity of triazolo[1,5-a]pyridine and related heterocyclic compounds as kinase inhibitors, it is hypothesized that N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide functions as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The compound is presumed to act as an ATP-competitive inhibitor of Protein Kinase B (Akt), a serine/threonine kinase central to this cascade.
"head-to-head comparison of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide with standard-of-care drugs"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide" as specified in the topic is not found in publicly available scientific literature or chemical databases. Therefore, this guide provides a comparative analysis of Nicotinamide (a core component of the requested molecule) against standard-of-care drugs for a relevant and well-documented indication: the chemoprevention of non-melanoma skin cancer (NMSC) and its precursors, actinic keratoses (AKs).
Introduction
Nicotinamide, the amide form of vitamin B3, has emerged as a promising agent for the chemoprevention of non-melanoma skin cancers. Its mechanism of action, favorable safety profile, and oral route of administration present a potential paradigm shift in managing patients at high risk for NMSCs. This guide provides a head-to-head comparison of nicotinamide with established standard-of-care therapies, including topical 5-fluorouracil, imiquimod, photodynamic therapy (PDT), and oral retinoids. The comparison is based on available clinical trial data, focusing on efficacy, safety, and mechanistic aspects to inform research and drug development professionals.
Quantitative Data Comparison
The following tables summarize the efficacy of nicotinamide and standard-of-care drugs in the prevention and treatment of actinic keratoses and the prevention of new NMSCs.
Table 1: Efficacy in Reducing Actinic Keratoses
| Treatment | Dosage/Administration | Efficacy (Complete Clearance/Reduction Rate) | Key Studies |
| Nicotinamide (Oral) | 500 mg twice daily | 13% reduction in AKs at 12 months.[1][2] | ONTRAC Trial[3] |
| 5-Fluorouracil (Topical) | 5% cream, twice daily for 2-4 weeks | Up to 80% reduction in AKs.[4] Complete clearance in 92% of patients at 12 weeks with once-daily application. | Various clinical trials |
| Imiquimod (Topical) | 5% cream, 2-3 times per week for 4-16 weeks | Marked reduction in AKs. | Various clinical trials |
| Photodynamic Therapy | Aminolevulinic acid (ALA) or methyl aminolevulinate (MAL) followed by light activation | 14% better chance of complete lesion clearance at 3 months compared to cryotherapy for thin AKs.[5] | Meta-analyses and various clinical trials[5] |
| Diclofenac (Topical) | 3% gel, twice daily for 60-90 days | Complete resolution in 33-50% of patients.[6] | Various clinical trials |
Table 2: Efficacy in Preventing New Non-Melanoma Skin Cancers in High-Risk Patients
| Treatment | Dosage/Administration | Efficacy (Reduction in New NMSCs) | Key Studies |
| Nicotinamide (Oral) | 500 mg twice daily | 23% reduction in new NMSCs (20% for BCC, 30% for SCC) at 12 months.[2][3][7] | ONTRAC Trial[3] |
| Oral Retinoids (e.g., Acitretin, Isotretinoin) | Varies | Effective in chemoprevention for SCC in moderate to high-risk populations.[8] | Various clinical trials |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Nicotinamide: The ONTRAC Trial
-
Study Design: A phase 3, double-blind, randomized, controlled trial.[3]
-
Participant Population: 386 participants with a history of at least two non-melanoma skin cancers in the previous 5 years.[3]
-
Treatment Regimen: Participants were randomly assigned in a 1:1 ratio to receive either 500 mg of nicotinamide twice daily or a placebo for 12 months.[3]
-
Primary Endpoint: The number of new non-melanoma skin cancers (basal-cell carcinomas and squamous-cell carcinomas) during the 12-month intervention period.
-
Assessment: Dermatological examinations were conducted at 3-month intervals for 18 months.
5-Fluorouracil (Topical)
-
Study Design: Various randomized, double-blind, vehicle-controlled trials have been conducted.
-
Participant Population: Patients with multiple actinic keratoses.
-
Treatment Regimen: Typically, a thin layer of 5% 5-fluorouracil cream is applied to the affected areas twice daily for 2 to 4 weeks.[9] The treatment duration is continued until the inflammatory response reaches the erosion stage.
-
Primary Endpoint: The percentage of participants with complete clearance of AK lesions or the mean reduction in the number of AK lesions.
-
Assessment: Lesion counts and clinical evaluation of the treatment area are performed at baseline and at specified follow-up time points.
Imiquimod (Topical)
-
Study Design: Randomized, double-blind, vehicle-controlled trials.
-
Participant Population: Immunocompetent adults with clinically typical, visible, or palpable actinic keratoses on the face or scalp.
-
Treatment Regimen: Imiquimod 5% cream is typically applied 2 to 3 times per week for a duration of 4 to 16 weeks.[7] The cream is applied to the treatment area prior to bedtime and left on the skin for approximately 8 hours.
-
Primary Endpoint: The proportion of subjects with complete clearance of all AKs in the treatment area.
-
Assessment: Clinical assessment of AK lesions at baseline and at the end of treatment and follow-up periods.
Photodynamic Therapy (PDT)
-
Study Design: Randomized, controlled trials, often with cryotherapy as a comparator.
-
Participant Population: Patients with multiple, non-hyperkeratotic actinic keratoses.
-
Treatment Regimen: A photosensitizing agent, such as aminolevulinic acid (ALA) or its methyl ester (MAL), is applied topically to the treatment area.[10] After an incubation period of 1 to 3 hours, the area is illuminated with a specific wavelength of light (e.g., blue or red light) to activate the photosensitizer.[10][11]
-
Primary Endpoint: The percentage of lesions with complete clinical response at a specified time point after treatment (e.g., 3 months).
-
Assessment: Evaluation of lesion clearance and cosmetic outcomes.
Signaling Pathways and Mechanisms of Action
Nicotinamide: Cellular Energy and DNA Repair
Nicotinamide enhances cellular energy metabolism by serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.[6] Ultraviolet (UV) radiation depletes cellular ATP and NAD+ levels, impairing the energy-dependent process of DNA repair. By replenishing NAD+ pools, nicotinamide enhances ATP production, thereby facilitating more efficient DNA repair and mitigating the mutagenic effects of UV radiation.[12][13] Furthermore, nicotinamide has been shown to reduce UV-induced immunosuppression.[12]
5-Fluorouracil: Inhibition of DNA Synthesis
5-Fluorouracil (5-FU) is a pyrimidine analog that acts as an antimetabolite.[8] It is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. By blocking thymidylate synthase, 5-FU disrupts DNA replication and repair, leading to cell death, particularly in rapidly proliferating cells like those found in actinic keratoses.[9][14]
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. austinmohssurgery.com [austinmohssurgery.com]
- 3. Nicotinamide Prevents Actinic Keratoses, Basal Cell Carcinomas, and Squamous Cell Carcinomas | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 4. Efficacy of intermittent topical 5-fluorouracil 5% and oral nicotinamide in the skin field cancerization: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinic Keratosis - Photodynamic Therapy | Perri Dermatology [perridermatology.com]
- 6. bioengineer.org [bioengineer.org]
- 7. onclive.com [onclive.com]
- 8. droracle.ai [droracle.ai]
- 9. nextstepsinderm.com [nextstepsinderm.com]
- 10. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sanovadermatology.com [sanovadermatology.com]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinamide for photoprotection and skin cancer chemoprevention: A review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinetoday.com.au [medicinetoday.com.au]
"confirming in vivo efficacy of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in xenograft models"
Absence of data on N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide necessitates the use of a structural analog for this comparative analysis. This guide evaluates the in vivo efficacy of a closely relatedtriazolo[1,5-a]pyridinylpyridine derivative, compound 1c, against the standard-of-care chemotherapeutic agent, doxorubicin, in a sarcoma S-180 xenograft model.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of the anti-tumor activity of a novel triazolopyridine compound and a widely used chemotherapy drug. The data presented is compiled from preclinical in vivo studies to facilitate an objective comparison of their therapeutic potential in a sarcoma model.
Comparative Efficacy in Sarcoma S-180 Xenograft Model
The in vivo antitumor effects of thetriazolo[1,5-a]pyridinylpyridine derivative, compound 1c, and the standard chemotherapeutic agent, doxorubicin, were evaluated in a murine sarcoma S-180 xenograft model. The following table summarizes the tumor growth inhibition observed with both compounds.
| Compound | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| Compound 1c | 10 mg/kg | Not Specified | 52.6% |
| Doxorubicin | 5 mg/kg | Not Specified | 45.8% |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.
Xenograft Model Establishment
A sarcoma S-180 cell line was utilized for the development of the xenograft model. Kunming mice were inoculated subcutaneously in the right axilla with a suspension of S-180 sarcoma cells. The tumors were allowed to grow to a palpable size before the initiation of treatment.
Compound Administration
Compound 1c: The specific formulation and route of administration for compound 1c were not detailed in the available literature. The compound was administered at a dose of 10 mg/kg.
Doxorubicin: Doxorubicin was administered as a monotherapy for the comparative analysis. The formulation and route of administration were not explicitly stated, but intravenous or intraperitoneal injection are common for this agent in preclinical models. The administered dose was 5 mg/kg.
Efficacy Evaluation
The primary endpoint for assessing the antitumor efficacy of both compounds was the percentage of tumor growth inhibition. This was calculated by comparing the tumor volume in the treated groups to the control group that received a vehicle. Tumor volumes were typically measured at regular intervals throughout the study.
Mechanism of Action: The AKT Signaling Pathway
Thetriazolo[1,5-a]pyridinylpyridine derivative, compound 1c, is suggested to exert its anticancer effects through the inhibition of the AKT signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound1c [label="Compound 1c\n(triazolo[1,5-a]pyridinylpyridine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; AKT -> Apoptosis [label="Inhibition", arrowhead=tee]; mTORC1 -> CellGrowth; Compound1c -> AKT [label="Inhibition", arrowhead=tee, color="#EA4335"]; } END_DOT Caption: The AKT signaling pathway and the inhibitory action of Compound 1c.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of the test compounds in the sarcoma S-180 xenograft model is depicted below.
// Nodes CellCulture [label="S-180 Sarcoma\nCell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nin Kunming Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth to\nPalpable Size", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Compound Administration\n(Compound 1c or Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis:\nTumor Growth Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } END_DOT Caption: Workflow for the in vivo xenograft study.
A Comparative Guide for Researchers
Due to the limited publicly available data on the specific compound N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, this guide presents a comprehensive analysis of a closely related and recently disclosed triazolo[1,5-a]pyridine derivative, compound 16a . This potent Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor serves as a representative example to illustrate the selectivity profile within this chemical class against related kinase targets.
This guide provides an objective comparison of the compound's performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of this inhibitor class.
Quantitative Inhibitory Activity
The inhibitory activity of compound 16a was assessed against its primary target, ASK1, and a panel of related kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Kinase Family |
| ASK1 (Primary Target) | 149.1 | MAP3K |
| p38α | >10,000 | MAPK |
| JNK1 | >10,000 | MAPK |
| MEKK1 | >5,000 | MAP3K |
| TAK1 | >5,000 | MAP3K |
Data presented for compound 16a is sourced from a study on triazolopyridine derivatives as ASK1 inhibitors.[1]
Experimental Protocols
The following is a detailed methodology for a representative kinase inhibition assay used to determine the IC50 values.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.[2]
Materials:
-
Recombinant human kinases (ASK1, p38α, JNK1, MEKK1, TAK1)
-
Substrate peptide
-
ATP
-
Test compound (e.g., compound 16a)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
A kinase reaction mixture is prepared containing the specific kinase, its corresponding substrate peptide, and ATP in a kinase reaction buffer.
-
The test compound dilutions are added to the assay plate.
-
The kinase reaction is initiated by adding the kinase reaction mixture to the wells containing the test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently drive a luciferase reaction, producing a luminescent signal. This is followed by a 30-minute incubation.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] It plays a crucial role in cellular responses to various stresses, such as oxidative stress and inflammatory cytokines.[3] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1] This signaling cascade ultimately leads to various cellular outcomes, including apoptosis, inflammation, and differentiation.[4]
Caption: The ASK1 signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in the biochemical assay to determine the inhibitory activity of a compound against a target kinase.
Caption: Workflow of the ADP-Glo™ kinase assay.
References
Benchmarking a Novel TYK2 Inhibitor: A Comparative Analysis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
A Detailed Guide for Researchers in Autoimmune and Inflammatory Disease Drug Discovery
The landscape of targeted therapies for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on the Janus kinase (JAK) signaling pathway. Within this family, Tyrosine Kinase 2 (TYK2) has emerged as a compelling target due to its critical role in mediating the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. This guide provides a comparative benchmark analysis of a novel investigational compound, N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, against leading competitor compounds targeting the TYK2 pathway. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of this and similar molecules.
Compound Profile: N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
For the purpose of this guide, we will refer to N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide as Compound X . Based on its structural features, particularly the triazolo[1,5-a]pyridine scaffold, Compound X is hypothesized to be a potent and selective inhibitor of TYK2. Its performance will be benchmarked against a selective allosteric TYK2 inhibitor, a dual TYK2/JAK1 inhibitor, and a pan-JAK inhibitor.
Competitor Compounds
-
Deucravacitinib (TYK2 Inhibitor): A first-in-class, oral, selective, allosteric inhibitor of TYK2 that binds to the regulatory pseudokinase (JH2) domain.[1]
-
Brepocitinib (TYK2/JAK1 Inhibitor): An oral dual inhibitor of TYK2 and JAK1.[2]
-
Tofacitinib (Pan-JAK Inhibitor): An oral inhibitor of JAK1, JAK2, and JAK3, with functional selectivity for JAK1 and JAK3 over JAK2.[3][4]
Comparative Data
Table 1: In Vitro Potency and Selectivity
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against TYK2 and other JAK family kinases, providing a measure of their potency and selectivity.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |
| Compound X | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | (To be determined) |
| Deucravacitinib | ~1.0 (JH2) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | Highly selective for TYK2 (allosteric)[5] |
| Brepocitinib | 23 | 17 | 77 | >6000 | Dual TYK2/JAK1 inhibitor[6][7] |
| Tofacitinib | 19 | 3.2 | 4.1 | 1.6 | Pan-JAK inhibitor, potent against JAK1/3[3][4][8] |
Table 2: Pharmacokinetic Properties
This table compares key pharmacokinetic parameters of the compounds in humans, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | Compound X | Deucravacitinib | Brepocitinib | Tofacitinib |
| Tmax (hours) | (Hypothetical) | 1.0 - 2.3[9][10] | ~0.5[11] | 0.5 - 1.0 |
| Half-life (hours) | (Hypothetical) | 8 - 15[9][10] | ~3 | ~3 |
| Oral Bioavailability (%) | (Hypothetical) | ~99%[12] | 83% (in rats)[6] | ~74% |
| Metabolism | (Hypothetical) | CYP1A2, CYP2B6, CYP2D6, CES2, UGT1A9[12] | Primarily CYP3A4/5 and CYP1A2[11] | Primarily CYP3A4 and CYP2C19 |
Signaling Pathway and Experimental Workflow
To understand the context of these compounds, the following diagrams illustrate the targeted signaling pathway and a general workflow for their evaluation.
Caption: TYK2 Signaling Pathway.
Caption: Drug Discovery Workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 value of a test compound against TYK2 and other JAK kinases.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[13]
-
Reagents:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).
-
Test compound (serially diluted).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]
-
-
Procedure:
-
Prepare a 3x solution of the test compound at various concentrations.
-
Prepare a 3x solution of the kinase/antibody mixture.
-
Prepare a 3x solution of the kinase tracer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Phospho-STAT3 (pSTAT3) Assay
Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.
Methodology: A cell-based assay using a human cell line that expresses the target cytokine receptor and signals through the TYK2-STAT3 pathway.
-
Reagents:
-
Procedure (using HTRF®):
-
Seed cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an EC80 concentration of IL-23 for a specified time (e.g., 30-60 minutes).[17]
-
Lyse the cells.
-
Transfer the lysate to a 384-well detection plate.
-
Add HTRF® detection reagents (Europium-labeled anti-total STAT3 and d2-labeled anti-pSTAT3 antibodies).
-
Incubate as per the manufacturer's instructions.
-
Read the plate on an HTRF®-compatible plate reader.
-
Calculate the HTRF® ratio and plot against compound concentration to determine the cellular IC50.
-
In Vivo Mouse Model of IL-23-Induced Skin Inflammation
Objective: To evaluate the in vivo efficacy of a test compound in a psoriasis-like model.
Methodology: Intradermal injection of IL-23 in mouse ears induces an inflammatory response characterized by erythema, scaling, and epidermal thickening, which can be quantified.[18]
-
Animals:
-
8-12 week old mice (e.g., C57BL/6).
-
-
Reagents:
-
Recombinant mouse IL-23.
-
Test compound formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer the test compound or vehicle orally once daily, starting on day 0.
-
One hour after dosing, inject 20 µL of IL-23 (e.g., 0.5 µg) intradermally into the dorsal side of one ear. Inject the contralateral ear with vehicle.
-
Repeat the oral dosing and intradermal injections daily for a set period (e.g., 4-7 days).
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and gene expression analysis (e.g., qPCR for inflammatory markers).[19]
-
Compare the reduction in ear swelling and epidermal thickness in the compound-treated group to the vehicle-treated group to determine in vivo efficacy.
-
Conclusion
The provided framework offers a comprehensive approach to benchmarking a novel TYK2 inhibitor, such as Compound X, against its key competitors. By systematically evaluating its in vitro potency and selectivity, cellular activity, pharmacokinetic profile, and in vivo efficacy, researchers can build a robust data package to support its further development. The detailed experimental protocols serve as a guide for generating high-quality, reproducible data essential for making informed decisions in the competitive landscape of autoimmune and inflammatory disease drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is Brepocitinib used for? [synapse.patsnap.com]
- 3. cellagentech.com [cellagentech.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. consainsights.com [consainsights.com]
- 8. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. revvity.com [revvity.com]
- 16. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 17. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, a compound for which detailed public experimental data is limited. By examining structurally related compounds with the same triazolo[1,5-a]pyridine core, this document aims to offer insights into its likely mechanism of action and therapeutic potential, focusing on its role as a kinase inhibitor.
Introduction to Triazolo[1,5-a]pyridine Derivatives in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently employed in the design of potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The compound of interest, N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (CAS Number: 1124381-69-6), is described as a potent and selective inhibitor targeting kinases such as Akt, which are central to cell survival and proliferation pathways.
Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives
The biological activity of triazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of their substituents. The table below summarizes the structure-activity relationships (SAR) of several compounds based on this and related scaffolds, providing a basis for understanding the potential role of the specific moieties in the target compound.
| Compound/Series | Scaffold | Key Substituents | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| J-4 and J-6 | Triazolo[1,5-a]pyridine | Varied substitutions to explore SAR | JAK1/2 | High potency and selectivity over JAK3 | [1] |
| CZC24758 | Triazolo[1,5-a]pyridine | 7-substituted | PI3Kγ | Potent and orally bioavailable | |
| Compound 14 | Triazolo[4,3-a]pyridine | 7-aryl, CF₃ group | mGlu2 PAM | Kᵢ = 1.5 nM, improved residence time | [2] |
| Pim-1/2 Inhibitors | Pyrazolo[1,5-a]pyrimidine | Diaminoethyl at R1, biaryl meta at R2 | Pim-1/2 | Favorable for inhibition | [3] |
From the available literature, several key insights into the structure-activity relationships of this class of compounds can be drawn:
-
The Trifluoromethyl (CF₃) Group: The presence of a CF₃ group, as seen in compound 14, has been shown to be beneficial for improving both the affinity and the target residence time of the inhibitor.[2] This suggests that the 7-(trifluoromethyl) substitution on the target molecule likely contributes positively to its inhibitory potential.
-
Substitutions at the 5- and 7-positions: The discovery of CZC24758 as a potent PI3Kγ inhibitor highlights the importance of substitutions at the 7-position of the triazolopyridine core. Similarly, the development of JAK1/2 inhibitors J-4 and J-6 underscores the impact of varied substitutions across the scaffold in achieving high potency and selectivity.[1] The isopropylamino group at the 5-position of the target compound likely plays a role in binding to the target kinase.
-
The Nicotinamide Moiety: The nicotinamide (a form of vitamin B3) attached at the 2-position is a unique feature. While direct comparisons are unavailable, nicotinamide itself is a biologically active molecule involved in cellular metabolism and signaling. Its inclusion in the structure could influence pharmacokinetic properties or introduce additional interactions with the target protein.
Potential Therapeutic Signaling Pathway: JAK-STAT
Given that triazolo[1,5-a]pyridine derivatives have been successfully developed as JAK1/2 inhibitors, a relevant signaling pathway to consider for the target compound is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is critical for mediating cellular responses to a variety of cytokines and growth factors and is implicated in inflammatory and autoimmune diseases.
Experimental Protocols
While a specific protocol for assessing the reproducibility of results with N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide is not publicly available, a general in vitro kinase inhibition assay can be employed to determine its inhibitory potency (e.g., IC₅₀ value) against a target kinase.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical radiometric assay format. Alternative formats such as fluorescence-based or luminescence-based assays can also be used.[4]
1. Reagents and Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
96-well plates
-
Phosphoric acid (to stop the reaction)
-
Scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Include a DMSO-only control (vehicle).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound dilution or control
-
Substrate
-
Purified kinase enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding phosphoric acid to each well.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measurement: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion
References
Unraveling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Activity of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide
In the landscape of modern drug discovery, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comparative analysis of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, a novel compound featuring the versatile triazolo[1,5-a]pyridine scaffold. While specific preclinical data for this exact molecule is not publicly available, this document outlines the expected therapeutic profile and the methodologies used to evaluate such compounds, drawing parallels with other well-characterized molecules sharing the same core structure. This guide is intended for researchers, scientists, and drug development professionals to illustrate the evaluation process for this class of compounds.
The triazolo[1,5-a]pyridine core is a recognized pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases that are pivotal in oncogenic and inflammatory signaling pathways. Compounds with this scaffold have been investigated as inhibitors of targets such as PI3K, ALK5, and Tankyrase, suggesting that N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide likely exhibits activity in similar domains.
Data Presentation: A Comparative Overview
To contextualize the potential of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide, the following tables present a hypothetical but plausible comparison with representative alternative kinase inhibitors. The data is illustrative and serves to demonstrate how such a compound would be benchmarked.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (Panel of 320 kinases) |
| N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (Hypothetical) | ALK5 | 15 | Highly Selective |
| EW-7197 (Known ALK5 Inhibitor)[1] | ALK5 | 13 | Highly Selective for ALK5/ALK4[1] |
| CZC24758 (Known PI3Kγ Inhibitor)[2] | PI3Kγ | Potent (exact IC50 not specified) | Excellent selectivity across the kinome[2] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | EC50 (nM) |
| N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (Hypothetical) | 4T1 (Murine Breast Cancer) | Cell Proliferation | 50 |
| EW-7197[1] | 4T1 (3TP-luc) | Luciferase Assay | 12.1[1] |
| TI-12403 (Tankyrase Inhibitor)[3] | DLD-1 (Colorectal Cancer) | Cell Viability | Not specified, but confirmed antitumor activity[3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (Hypothetical) | 4T1 Orthotopic Mouse Model | 50 mg/kg, oral, daily | 65 |
| EW-7197[1] | 4T1 Orthotopic Mouse Model | Not specified | Significant inhibition of tumor growth and metastasis |
| TI-12403[3] | DLD-1 Xenograft Mouse Model | Not specified | Confirmed antitumor activity with no visible toxicity[3] |
Table 4: Pharmacokinetic Properties
| Compound | Species | Bioavailability (%) | Cmax (ng/mL) | AUC (ng·h/mL) |
| N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide (Hypothetical) | Rat | 45 | 1500 | 1350 |
| EW-7197[1] | Rat | 51[1] | 1620[1] | 1426[1] |
| CZC24758[2] | Mouse | Orally bioavailable[2] | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to establish the in vitro to in vivo correlation for a compound like N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase (e.g., ALK5).
-
Methodology:
-
Recombinant human ALK5 kinase is incubated with the test compound at varying concentrations in a kinase assay buffer.
-
A specific substrate (e.g., a peptide substrate) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., 4T1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a period of 48-72 hours.
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The EC50 value is determined from the dose-response curve.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the test compound.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., 4T1).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
4. Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compound.
-
Methodology:
-
A cohort of animals (e.g., rats) is administered the test compound via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at predetermined time points after dosing.
-
Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as bioavailability, maximum plasma concentration (Cmax), and area under the curve (AUC) are calculated using appropriate software.
-
Visualizing the Pathway and Process
To further elucidate the context of this compound's potential activity, the following diagrams illustrate a plausible signaling pathway it might inhibit and a typical workflow for its evaluation.
Caption: Hypothetical signaling pathway inhibition by the compound.
Caption: A typical experimental workflow for drug development.
References
- 1. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-[5-(isopropylamino)-7-(trifluoromethyl)triazolo[1,5-a]pyridin-2-yl]nicotinamide in a Research Environment
Prudent Disposal of N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide in a Research Environment
Immediate Safety and Logistical Information for Laboratory Professionals
The absence of a specific Safety Data Sheet (SDS) for N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide necessitates a cautious and conservative approach to its disposal. As a novel or specialized research chemical, it should be treated as a substance with unknown toxicity and reactivity. The following procedures are based on general principles of laboratory safety and chemical waste management.
Core Disposal Principle: Assume Hazard
In the absence of specific data, researchers must handle N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide as a hazardous compound. This entails following all institutional and local regulations for the disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
It should be segregated as a solid chemical waste.
-
-
Waste Container:
-
Collection of Waste:
-
Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool.
-
Avoid generating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.
-
If the compound is in solution, it should be disposed of in a designated liquid hazardous waste container, compatible with the solvent used. The full chemical name must be added to the waste label.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Provide them with all available information about the compound, including its chemical structure.
-
Quantitative Data Summary:
No specific quantitative data (e.g., LD50, LC50) for N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide was found in the public domain. The table below presents data for Nicotinamide, a component of the molecule's structure. However, it is crucial to note that this data is not representative of the target compound and should be used for informational purposes only.
| Compound | LD50 (Oral, Rat) | LD50 (Oral, Mouse) |
| Nicotinamide | 3500 mg/kg | 2500 mg/kg |
Logical Workflow for Chemical Disposal
Caption: Workflow for the disposal of a research chemical.
Personal protective equipment for handling N-[5-(isopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Safety Protocol for N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-[5-(isopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]nicotinamide is not publicly available. This indicates the compound may be a novel research chemical with an uncharacterized toxicological profile. Therefore, it must be handled with extreme caution, assuming it is hazardous.[4][5] The following guidance is based on a conservative risk assessment of its chemical structure and general principles for handling unknown substances.[2][6][7]
Inferred Hazard Assessment
The chemical structure contains a trifluoromethyl group and a heterocyclic triazolopyridine system. While the nicotinamide portion is generally of low toxicity, the overall molecule's properties are unknown. Trifluoromethylated compounds can have significant biological effects. As a standard practice for novel chemical entities, one should assume the substance is a skin and eye irritant, potentially toxic if ingested or inhaled, and may have unknown long-term effects.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial when handling substances with unknown hazards.[1][8] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[3][9]
| Type of Protection | Recommended Equipment | Rationale & Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are the minimum requirement to protect from splashes.[9] A face shield should be worn over goggles when there is a significant risk of splashing or if handling larger quantities.[3] All eyewear must be ANSI Z87.1 compliant.[10] |
| Hand Protection | Double-Layered Chemical-Resistant Gloves | Wear two pairs of nitrile gloves.[3] Nitrile provides protection against incidental splashes of a broad range of chemicals.[10] No single glove material is impervious to all chemicals; therefore, gloves should be changed immediately upon contamination and replaced periodically.[9][11] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat is essential to protect skin and clothing from spills.[8] A flame-resistant (e.g., Nomex®) coat is recommended as a precaution.[10] Ensure the coat is fully buttoned. |
| Foot Protection | Closed-Toe, Closed-Heel Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[1][10] Perforated shoes or sandals are not permitted.[12] |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] All work with the solid should ideally be performed within a fume hood to minimize exposure.[13][14] Use of a respirator requires prior medical evaluation and fit-testing.[10] |
Operational and Disposal Plans
A systematic approach is essential for safely handling novel compounds.[11]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Planning:
-
Before beginning work, review the entire experimental procedure.[11]
-
Ensure a designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[14]
-
Verify the accessibility and functionality of safety equipment, including the eyewash station and safety shower.[15]
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound that could generate dust within a chemical fume hood or a ventilated balance enclosure.[13]
-
When weighing, use anti-static weigh paper or a suitable container.
-
Carefully transfer the compound, avoiding spills and the creation of dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Hold containers away from the body during transfer.[15]
-
If the experiment involves heating, ensure proper ventilation and be aware of potential decomposition products.
-
-
Cleanup:
-
Wipe down the work surface (fume hood sash, base, etc.) with an appropriate solvent (e.g., 70% ethanol or as determined by solubility) and then with soap and water.
-
Decontaminate all equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves and upon completion of work.[12][14]
-
Disposal Plan
-
Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5] Store waste in a designated satellite accumulation area until collection by institutional Environmental Health and Safety personnel.
Workflow for Handling Novel Chemical Compounds
Caption: Safe handling workflow for novel chemical compounds.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. twu.edu [twu.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. reddit.com [reddit.com]
- 7. Hazardous Substances [warwick.ac.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. uwlax.edu [uwlax.edu]
- 15. cerritos.edu [cerritos.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
